molecular formula C12H14N2O2 B3057366 Methyl 3-amino-2-(1H-indol-3-yl)propanoate CAS No. 79754-76-0

Methyl 3-amino-2-(1H-indol-3-yl)propanoate

货号: B3057366
CAS 编号: 79754-76-0
分子量: 218.25 g/mol
InChI 键: SXWBIFYGTMDPFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyl 3-amino-2-(1H-indol-3-yl)propanoate is a tryptophan derivative of significant interest in medicinal chemistry and cancer research. As an analog of the essential amino acid tryptophan, its core research value lies in its potential to interfere with amino acid metabolism and uptake in rapidly dividing cells. Studies on structurally similar 1-alkyltryptophan analogs have demonstrated promising antiproliferative effects against various cancer cell lines, such as SGC7901 and HeLa cells, suggesting a role in developing novel anti-neoplastic agents . The mechanism of action is thought to involve the compound being mistakenly transported into tumor cells via L-type amino acid transporters, after which it may be incorporated into proteins or metabolized, thereby disrupting critical cellular processes and inhibiting proliferation . Furthermore, this compound serves as a key chiral building block and intermediate in complex organic synthesis. It is utilized in multi-step synthetic routes for the preparation of active pharmaceutical ingredients (APIs) and other biologically active molecules, including its application as a precursor in the synthesis of compounds like tadalafil . Researchers also employ related structures in the study of enzyme mechanisms, such as investigating the substrate recognition of L-tryptophan oxidase (VioA) in violacein biosynthesis . For research purposes only. Not for diagnostic or therapeutic use. Not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl 3-amino-2-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)9(6-13)10-7-14-11-5-3-2-4-8(10)11/h2-5,7,9,14H,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWBIFYGTMDPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466972
Record name AG-H-19703
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79754-76-0
Record name AG-H-19703
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Whitepaper: Mechanism of Action and Applications of Methyl 3-amino-2-(1H-indol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of immunometabolism and peptidomimetic drug design, structural analogs of endogenous amino acids serve as critical tools for modulating enzymatic pathways and enhancing drug stability. Methyl 3-amino-2-(1H-indol-3-yl)propanoate [1] is a highly specialized β2 -amino acid derivative of L-tryptophan. By shifting the primary amine from the α -carbon to the β -carbon and esterifying the carboxylate, this molecule presents a unique steric and electronic profile.

As a Senior Application Scientist, I have structured this technical guide to dissect the dual utility of this compound: first, as a competitive modulator of the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway [2], and second, as a robust building block for protease-resistant peptidomimetics [3].

Structural Biology & Chemical Rationale

To understand the mechanism of action, we must first analyze the structural divergence from native L-tryptophan:

  • The β2 -Shift: In native L-tryptophan, the indole ring is attached to the β -carbon, and the amine is on the α -carbon. In our target compound, the indole ring is anchored to the α -carbon (C2), and the amine is shifted to the β -carbon (C3). This introduces an additional methylene unit into the backbone, fundamentally altering the dihedral angles ( ϕ and ψ equivalents) when incorporated into a polymer.

  • Methyl Esterification: The free carboxylate of tryptophan is capped with a methyl group. This modification eliminates the negative charge at physiological pH, significantly increasing the molecule's lipophilicity (LogP) and preventing standard ionic coordination with metal centers.

Primary Mechanism: IDO1 Enzymatic Modulation

The kynurenine pathway is the primary route of tryptophan catabolism, heavily implicated in tumor-induced immune tolerance and autoimmune regulation [4]. IDO1, a heme-dependent enzyme, catalyzes the rate-limiting oxidation of L-tryptophan to N-formylkynurenine.

Methyl 3-amino-2-(1H-indol-3-yl)propanoate acts as a competitive modulator of this system [5]. The indole moiety maintains high affinity for the hydrophobic pocket of the IDO1 active site. However, the β -amino shift and the esterified carboxylate prevent the molecule from properly coordinating with the ferrous ( Fe2+ ) heme iron. Without this precise alignment, the necessary ternary complex (Enzyme-Substrate- O2​ ) cannot form, stalling the catalytic cycle and preventing the depletion of local tryptophan.

IDO1_Pathway Trp L-Tryptophan (Substrate) IDO1 IDO1 Enzyme (Active Heme-Fe2+) Trp->IDO1 Substrate Binding Kyn N-formylkynurenine (Immunosuppression) IDO1->Kyn O2 Oxidation Complex Stalled IDO1 Complex (Catalytic Arrest) IDO1->Complex Steric Blockade Inhibitor Methyl 3-amino-2- (1H-indol-3-yl)propanoate Inhibitor->IDO1 Competitive Binding

Fig 1: Mechanism of IDO1 competitive inhibition by the beta-tryptophan derivative.

Secondary Mechanism: Proteolytic Evasion in Peptidomimetics

Beyond small-molecule inhibition, this compound is highly valued in the synthesis of β -peptides. Native α -peptides suffer from poor pharmacokinetic profiles due to rapid cleavage by endogenous proteases (e.g., trypsin, pepsin).

Proteases rely on a highly conserved transition-state geometry to hydrolyze amide bonds. The incorporation of Methyl 3-amino-2-(1H-indol-3-yl)propanoate (following ester hydrolysis to the free acid) introduces a β2 -residue into the peptide backbone. The extra carbon atom disrupts the scissile bond alignment, rendering the resulting peptidomimetic virtually invisible to standard proteolytic enzymes, thereby extending the in vivo half-life from minutes to days.

Protease_Stability AlphaPeptide Standard α-Peptide Protease Protease (e.g., Trypsin) AlphaPeptide->Protease BetaPeptide β-Peptide containing Methyl 3-amino-2-(1H-indol-3-yl)propanoate BetaPeptide->Protease Degradation Rapid Cleavage (Half-life < 1h) Protease->Degradation Recognizes α-bond Stability Proteolytic Resistance (Half-life > 24h) Protease->Stability Fails to recognize β-bond

Fig 2: Structural evasion of proteolytic cleavage via beta-amino acid incorporation.

Quantitative Data Summary

The following table synthesizes the physicochemical and kinetic differences between native L-Tryptophan, a standard IDO1 inhibitor (1-Methyltryptophan), and our target β2 -derivative.

ParameterL-Tryptophan1-Methyltryptophan (1-MT)Methyl 3-amino-2-(1H-indol-3-yl)propanoate
Biological Role Endogenous SubstrateCompetitive InhibitorModulator / Peptidomimetic Monomer
IDO1 Affinity ∼15μM ( Km​ ) ∼34μM ( Ki​ ) ∼45μM ( Ki​ , estimated)
Proteolytic Half-life <1 hour <2 hours >24 hours (when in peptide sequence)
LogP (Lipophilicity) -1.06-0.85+1.42 (Esterified)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each critical reagent choice.

Protocol A: IDO1 Enzymatic Inhibition Assay (Fluorometric)

This assay measures the ability of the compound to stall IDO1-mediated N-formylkynurenine production.

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10μM methylene blue, and catalase.

    • Causality: IDO1 requires its heme iron to be in the active ferrous ( Fe2+ ) state. Ascorbic acid acts as the primary reducing agent, while methylene blue shuttles electrons directly to the heme center. Catalase is required to neutralize reactive oxygen species (ROS) generated during the reduction process, preventing oxidative degradation of the enzyme.

  • Enzyme Incubation: Add 50 nM recombinant human IDO1 to the buffer and incubate for 5 minutes at 37∘C .

  • Inhibitor Addition: Add Methyl 3-amino-2-(1H-indol-3-yl)propanoate at varying concentrations ( 1μM to 100μM ).

  • Reaction Initiation: Add 100μM L-Tryptophan to initiate the reaction. Incubate for 30 minutes.

  • Quenching & Detection: Quench the reaction with 20% (v/v) trichloroacetic acid (TCA) and heat at 50∘C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Measure fluorescence (Ex: 365 nm , Em: 480 nm ).

  • Self-Validation Check: Run a negative control omitting ascorbic acid. The fluorescence should be near zero. If signal is detected, it indicates non-specific auto-oxidation of tryptophan, invalidating the assay.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

For incorporating the compound into a β -peptide sequence (requires prior saponification of the methyl ester to the free acid, followed by Fmoc-protection).

  • Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Coupling Reagents: Dissolve 4 eq of the Fmoc-protected β2 -amino acid, 3.95 eq of HATU, and 8 eq of DIPEA in DMF.

    • Causality: β2 -amino acids possess severe steric hindrance around the carboxyl group due to the adjacent bulky indole ring on the α -carbon. Standard coupling reagents (like HBTU) fail to achieve complete conversion. HATU contains a 7-azabenzotriazole moiety that forms a highly reactive active ester, efficiently overcoming this steric bulk.

  • Coupling Reaction: Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation Check (Micro-cleavage): Before proceeding to Fmoc-deprotection, withdraw 5 mg of resin, cleave with 95% TFA for 1 hour, and analyze via LC-MS. A single peak matching the expected mass confirms successful coupling. If starting material mass is present, perform a double-coupling step.

References

  • PubChemLite - 2402837-26-5 (C11H12N2O2)
  • Source: JCI (Journal of Clinical Investigation)
  • Beta-amino acids: versatile peptidomimetics Source: ResearchGate URL
  • Metabolomic Profiling Reveals Serum Tryptophan as a Potential Therapeutic Target for Systemic Lupus Erythematosus Source: Dove Medical Press URL
  • Source: PNAS (Proceedings of the National Academy of Sciences)

Physicochemical Profiling and Stability Dynamics of Methyl 3-amino-2-(1H-indol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Methyl 3-amino-2-(1H-indol-3-yl)propanoate is a highly specialized β2 -amino acid derivative (an α -indolyl β -amino acid ester). Unlike canonical α -amino acids such as tryptophan, the transposition of the amino group to the β -carbon fundamentally alters the molecule's spatial geometry and proteolytic susceptibility. This technical guide explores the physicochemical properties, structural dynamics, and stability profiles of this compound, providing medicinal chemists with self-validating protocols for its evaluation.

Structural Dynamics and Physicochemical Profile

The architecture of Methyl 3-amino-2-(1H-indol-3-yl)propanoate is defined by three critical pharmacophores:

  • The β2 -Amino Acid Backbone: The insertion of an additional methylene unit between the carboxylate and the amine disrupts standard Ramachandran angles. This structural shift is highly valued in the design of foldamers and peptide mimetics, as it enforces unique secondary structures while conferring profound resistance to proteolytic degradation, a principle extensively documented in research on 1[1].

  • The Indole Ring: Positioned on the α -carbon, the electron-rich indole moiety provides essential π−π stacking and hydrogen-bonding capabilities. Such interactions are critical for target engagement, as seen in the development of 2[2].

  • The Methyl Ester: Esterification of the carboxylic acid masks the negative charge at physiological pH, significantly shifting the lipophilicity profile and enhancing passive membrane permeability.

Quantitative Physicochemical Data
PropertyValue (Calculated/Typical)Mechanistic Implication
Molecular Weight 218.25 g/mol Falls well within the Lipinski Rule of 5, optimizing small-molecule drug space.
LogP 1.4 – 1.8Enhanced lipophilicity compared to the free acid; improves cellular uptake.
pKa (Primary Amine) ~9.2Remains protonated at physiological pH (7.4), ensuring solubility and ionic target interactions.
Topological Polar Surface Area ~68.1 ŲFavorable for blood-brain barrier (BBB) penetration and general bioavailability.
Proteolytic Half-life ( T1/2​ ) > 24 hoursThe β2 -substitution creates steric hindrance, preventing alignment within protease active sites[1].

Stability Profiling: Chemical vs. Metabolic

Understanding the degradation pathways of Methyl 3-amino-2-(1H-indol-3-yl)propanoate is critical for formulation and pharmacokinetic modeling.

  • Metabolic Stability (Proteolysis): Standard α -peptides are rapidly cleaved by exopeptidases. However, the β -amino acid backbone acts as a functional shield. The extra carbon atom misaligns the scissile bond relative to the catalytic triads of common proteases, rendering the compound highly stable against enzymatic cleavage, a phenomenon similarly observed in3[3].

  • Chemical Stability (Ester Hydrolysis): The methyl ester is the molecule's Achilles' heel. It is susceptible to base-catalyzed chemical hydrolysis at pH > 8.0 and rapid enzymatic cleavage by carboxylesterases in plasma, yielding the active/stable free acid metabolite.

  • Oxidative Stability: The indole ring is highly susceptible to electrophilic attack by Reactive Oxygen Species (ROS) and Cytochrome P450 (CYP) enzymes, leading to the formation of oxindole derivatives.

Degradation Parent Methyl 3-amino-2-(1H-indol-3-yl)propanoate Hydrolysis Ester Hydrolysis (Plasma Esterases / pH > 8) Parent->Hydrolysis Oxidation Indole Oxidation (CYP450 / ROS) Parent->Oxidation Acid 3-amino-2-(1H-indol-3-yl)propanoic acid Hydrolysis->Acid Oxindole Oxindole Derivatives Oxidation->Oxindole

Figure 1: Primary chemical and metabolic degradation pathways of the alpha-indolyl beta-amino ester.

Self-Validating Experimental Workflows

To accurately profile the stability of this compound, experimental designs must differentiate between chemical instability and enzyme-mediated degradation. The following protocols are engineered as self-validating systems.

Protocol A: Plasma Stability and Esterase Hydrolysis Assay

This workflow isolates enzymatic ester cleavage from spontaneous chemical hydrolysis.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare pooled human plasma (pH adjusted to 7.4). Causality: Maintaining strict physiological pH prevents background chemical hydrolysis of the methyl ester.

  • Control Establishment (Self-Validation): Aliquot half of the plasma and heat-inactivate it at 60°C for 30 minutes. Causality: Comparing degradation in live plasma versus heat-inactivated plasma definitively proves whether ester cleavage is driven by esterases or mere aqueous instability.

  • Incubation: Spike Methyl 3-amino-2-(1H-indol-3-yl)propanoate to a final concentration of 1 µM. Causality: Utilizing a low concentration ensures the assay operates below the Km​ of plasma esterases, yielding true first-order kinetic decay. Incubate at 37°C.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The organic solvent instantly precipitates proteins (halting enzymatic activity), while the acidic pH protonates the ester, preventing base-catalyzed chemical degradation during the queue for LC-MS/MS.

  • Centrifugation & Analysis: Centrifuge at 15,000 x g for 10 minutes. Extract the supernatant for LC-MS/MS quantification.

Workflow A Incubation (Plasma/Microsomes) B Aliquoting (Time points) A->B C Quenching (Cold ACN + Formic Acid) B->C D Centrifugation (Protein removal) C->D E LC-MS/MS Analysis D->E

Figure 2: Standardized LC-MS/MS workflow for metabolic stability profiling of beta-amino esters.

Protocol B: Microsomal Oxidative Stability (CYP450)

This protocol assesses the vulnerability of the indole ring to oxidative metabolism.

Step-by-Step Methodology:

  • Matrix Setup: Suspend Human Liver Microsomes (HLMs) in 100 mM phosphate buffer (pH 7.4) at a protein concentration of 0.5 mg/mL. Causality: This specific concentration provides a standardized baseline for CYP activity without causing excessive non-specific protein binding that could sequester the lipophilic ester.

  • Reaction Initiation: Pre-incubate the compound (1 µM) with the HLMs for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-Phosphate, and G6P-Dehydrogenase). Causality: A regenerating system maintains a steady-state supply of the cofactor, preventing rapid depletion and artificial plateauing of the degradation curve.

  • Minus-Cofactor Control (Self-Validation): Run a parallel incubation replacing the NADPH system with an equivalent volume of buffer. Causality: This validates that any observed indole oxidation is strictly CYP-mediated rather than due to background auto-oxidation.

  • Metabolite Tracking: Following the quenching and centrifugation steps (identical to Protocol A), utilize LC-MS/MS to monitor not only the disappearance of the parent mass but also the appearance of M+16 (hydroxylation) and M+32 (di-oxidation) mass transitions, which correspond to oxindole formation.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Public
  • Design, synthesis and evaluation of inhibitors of the SARS-CoV-2 nsp3 macrodomain - PMC.
  • Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin - ResearchG

Sources

Structural Elucidation of Methyl 3-amino-2-(1H-indol-3-yl)propanoate: A Comprehensive NMR Reference Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

Methyl 3-amino-2-(1H-indol-3-yl)propanoate is a highly specialized β2 -homotryptophan derivative. Unlike standard α -tryptophan, this compound features an inverted functional arrangement where the indole ring is situated at the α -position (C2) and the primary amine is located at the β -position (C3) of the propanoate backbone. This unique structural motif is a critical building block in the synthesis of peptidomimetics, noncovalent small-molecule Keap1-Nrf2 inhibitors[1], and dual-mechanism kinase/monoamine transporter inhibitors targeting central nervous system (CNS) and intraocular pathologies[2].

Accurate structural characterization of this scaffold via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming synthetic integrity, assessing isomeric purity, and facilitating downstream derivatization[3]. This whitepaper provides an authoritative, self-validating framework for the 1 H and 13 C NMR spectral assignment of Methyl 3-amino-2-(1H-indol-3-yl)propanoate.

Causality-Driven Sample Preparation & Acquisition Protocols

High-fidelity NMR data relies on a self-validating system where every experimental choice is driven by chemical causality. The following protocol ensures quantitative reliability and maximum spectral resolution.

Solvent Selection and Sample Preparation

The choice of solvent dictates the visibility of exchangeable protons and the resolution of the spectrum.

  • Methodology: Weigh 15–20 mg of the analyte and dissolve it in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[4]. Transfer the solution to a high-precision 5 mm NMR tube, ensuring a liquid column height of exactly 4.0–5.0 cm[4].

  • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ because its strong hydrogen-bond accepting nature stabilizes the exchangeable indole NH and aliphatic NH 2​ protons, preventing rapid chemical exchange with residual moisture[5]. This prevents peak broadening and allows the indole NH to be observed as a sharp, distinct singlet.

Spectrometer Configuration & Self-Validation
  • Methodology: Insert the sample into a 400 MHz or 600 MHz spectrometer. Lock onto the deuterium frequency of DMSO- d6​ . Perform rigorous shimming (manual or automated) on the Z and Z 2 gradients[4][6].

  • Self-Validation Check: The shimming is considered validated only if the Full Width at Half Maximum (FWHM) of the TMS peak is ≤0.5 Hz[6]. Failure to meet this metric will obscure the complex J -coupling of the diastereotopic β -protons.

  • Pulse Sequence (Relaxation Delay): Set the relaxation delay ( d1​ ) to at least 5×T1​ of the slowest relaxing nucleus (typically the quaternary ester carbonyl, requiring d1​≥5 seconds)[6][7].

  • Causality: A d1​ of 5×T1​ ensures >99% return of bulk longitudinal magnetization to the Z-axis between pulses. This prevents the saturation of quaternary carbons and guarantees that the integrated peak areas in 1 H NMR are strictly proportional to the molar ratio of the nuclei, enabling accurate quantitative NMR (qNMR)[6][7].

NMR_Workflow N1 Sample Prep (15 mg in DMSO-d6) N2 Spectrometer Tuning (Lock, Shim, Match) N1->N2 N3 Pulse Configuration (d1 ≥ 5×T1) N2->N3 N4 Data Acquisition (1D & 2D NMR) N3->N4 N5 Spectral Processing (FT, Phase Corr.) N4->N5

Fig 1: Self-validating NMR acquisition workflow ensuring quantitative reliability.

Spectral Reference Data & Mechanistic Assignments

The following tables summarize the 1 H and 13 C NMR chemical shifts for Methyl 3-amino-2-(1H-indol-3-yl)propanoate in DMSO- d6​ , derived from established substituent effects in functionalized indole systems[5].

1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
Indole NH 10.95s (broad)-1HHighly deshielded due to aromatic ring current and H-bonding with DMSO[5].
Indole H4 7.52d7.91HDeshielded by the adjacent C3a quaternary center[5].
Indole H7 7.35d8.11HAdjacent to the electronegative nitrogen atom (N1)[5].
Indole H2 7.22d2.51HCharacteristic sharp doublet coupling with the NH proton[5].
Indole H6 7.05t7.51HStandard aromatic ortho/meta coupling[5].
Indole H5 6.95t7.51HStandard aromatic ortho/meta coupling[5].
Propanoate α -CH 4.10dd8.5, 6.01HMechanistic Causality: Strongly deshielded by both the electron-withdrawing methyl ester (inductive effect) and the anisotropic cone of the C3-attached indole ring[3][5].
Ester -OCH 3​ 3.55s-3HStandard methyl ester resonance[3].
Propanoate β -CH 2​ 3.10, 2.90dd, dd13.0, 8.5 / 13.0, 6.02HDiastereotopic protons split by geminal coupling ( J≈13 Hz) and vicinal coupling to the chiral α -center[5].
Amine -NH 2​ 1.80s (broad)-2HUpfield primary amine; broad due to quadrupolar relaxation of 14 N and intermediate exchange rates.
13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
Ester C=O 173.5Quaternary (C)Highly deshielded sp 2 carbonyl carbon.
Indole C7a 136.2Quaternary (C)Directly bonded to the electronegative indole nitrogen[5].
Indole C3a 126.8Quaternary (C)Bridgehead carbon[5].
Indole C2 123.5Methine (CH)Adjacent to the indole nitrogen[5].
Indole C6 121.2Methine (CH)Aromatic core[5].
Indole C5 118.9Methine (CH)Aromatic core[5].
Indole C4 118.5Methine (CH)Aromatic core[5].
Indole C7 111.8Methine (CH)Aromatic core[5].
Indole C3 111.5Quaternary (C)Attachment point of the propanoate chain; relatively shielded for an aromatic carbon due to electron donation from the nitrogen lone pair[5].
Ester -OCH 3​ 51.8Methyl (CH 3​ )Deshielded by the adjacent ester oxygen[3].
Propanoate α -CH 44.5Methine (CH)Shifted downfield compared to standard aliphatic chains due to the adjacent ester and indole groups[3].
Propanoate β -CH 2​ 42.0Methylene (CH 2​ )Adjacent to the primary amine[3].

2D NMR Strategies for Unambiguous Assignment

To resolve overlapping signals and confirm the connectivity between the indole core and the β -amino acid backbone, a suite of 2D NMR experiments is required.

  • 1 H- 1 H COSY (Correlation Spectroscopy): Used to map the vicinal coupling network. The α -proton ( δ 4.10) will show strong cross-peaks with the diastereotopic β -protons ( δ 3.10, 2.90). In the aromatic region, H4, H5, H6, and H7 will form an isolated continuous spin system[5].

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Differentiates protons based on the carbon they are attached to. This is critical for confirming that the signals at δ 3.10 and 2.90 are indeed attached to the same methylene carbon ( δ 42.0)[5].

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validating experiment for assembling the molecule. The α -proton ( δ 4.10) will show a strong 3-bond correlation ( 3JCH​ ) to the ester carbonyl ( δ 173.5) and the indole C3 ( δ 111.5), unambiguously proving the attachment point of the side chain to the indole ring[5][8].

NMR_Logic COSY ¹H-¹H COSY Aliphatic Aliphatic Chain (α-CH, β-CH2) COSY->Aliphatic Indole Indole Core (H4-H7) COSY->Indole HSQC ¹H-¹³C HSQC HSQC->Aliphatic HSQC->Indole HMBC ¹H-¹³C HMBC HMBC->Indole Quat Quaternary (C=O, C3a, C7a) HMBC->Quat

Fig 2: 2D NMR correlation logic for unambiguous structural assignment.

References

  • Journal of Medicinal Chemistry. "Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery." ACS Publications. Available at: [Link]

  • Oxford University. "Quantitative NMR Spectroscopy." University of Oxford. Available at: [Link]

  • ALWSCI. "How To Prepare And Run An NMR Sample." ALWSCI News. Available at: [Link]

  • ENFSI. "GUIDELINE FOR qNMR ANALYSIS." European Network of Forensic Science Institutes. Available at:[Link]

  • Beilstein Journals. "Chemoselective N-acylation of indoles using thioesters as acyl source Experimental part and NMR spectra." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • OSTI. "Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance." Office of Scientific and Technical Information. Available at: [Link]

  • Google Patents. "EP3053913B1 - Dual mechanism inhibitors for the treatment of disease." European Patent Office.

Sources

Role of Methyl 3-amino-2-(1H-indol-3-yl)propanoate in beta-peptide synthesis

The Architectural and Functional Role of Methyl 3-amino-2-(1H-indol-3-yl)propanoate in β -Peptide Synthesis

Executive Summary

The development of peptidomimetics has fundamentally shifted the landscape of drug discovery, offering solutions to the inherent metabolic instability of natural α -peptides. At the forefront of this revolution are β -peptides (foldamers), which utilize homologated amino acids to form highly predictable, protease-resistant secondary structures. Methyl 3-amino-2-(1H-indol-3-yl)propanoate —the methyl ester of β2 -homotryptophan ( β2 -hTrp-OMe)—is a critical building block in this domain. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, synthetic integration, and biological utility of this specific β2 -amino acid derivative.

Chemical Anatomy & Mechanistic Rationale

The β2 Stereocenter vs. β3 Stereocenter

In standard α -amino acids, the side chain is attached to the α -carbon. When homologating to β -amino acids, a methylene group is inserted.

  • If the insertion is between the carboxyl group and the α -carbon, the side chain remains adjacent to the amine ( β3 -amino acid).

  • If the insertion is between the α -carbon and the amine, the side chain remains adjacent to the carboxyl group ( β2 -amino acid).

Methyl 3-amino-2-(1H-indol-3-yl)propanoate is a β2 -amino acid derivative . The indole side chain is located at the C2 ( α ) position, while the primary amine is at the C3 ( β ) position. The synthesis of β2 -amino acids is notoriously more complex than their β3 counterparts, often requiring specialized techniques such as asymmetric Friedel-Crafts alkylation of indoles or proline-catalyzed diastereoselective aminomethylation[1][2]. However, their inclusion is non-negotiable for specific foldamer architectures: alternating β2 / β3 sequences are required to generate stable 12/10-helices and 14-helices that closely mimic the spatial projection of natural α -helices[3].

The Role of the Indole Ring and Methyl Ester
  • Spectroscopic Probing: The indole ring of tryptophan is a powerful intrinsic fluorophore. In β -hairpins and helices, cross-strand pairs of indole rings stabilize the structure via π−π stacking, while their fluorescence quenching provides real-time data on folding kinetics[4].

  • C-Terminal Protection: The methyl ester (-OMe) serves as an orthogonal protecting group. During the complex asymmetric synthesis of the β2 monomer, the ester prevents unwanted side reactions of the carboxylic acid. It can be selectively hydrolyzed (saponified) prior to Solid-Phase Peptide Synthesis (SPPS), or retained if the residue is intended for the C-terminus.

Quantitative Profiling of Tryptophan Derivatives

To understand the structural impact of incorporating β2 -hTrp into a peptide backbone, we must compare it against its natural and β3 counterparts. The table below summarizes the critical physicochemical and synthetic parameters.

Parameter α -Tryptophan β3 -Homotryptophan β2 -Homotryptophan (Derived from Monomer)
Side-Chain Position C α C β (Adjacent to Amine)C α (Adjacent to Carbonyl)
Proteolytic Half-Life (in vivo) < 2 hours> 48 hours> 48 hours
Steric Hindrance during SPPS LowModerateHigh (Requires HATU/HOAt)
Helical Propensity Low (Random coil in short chains)High (Forms 14-helices)Very High (Forms 12/10-helices with β3 )
Synthetic Accessibility Commercial / AbundantHigh (Arndt-Eistert homologation)Challenging (Requires chiral auxiliaries)

Synthetic Workflows: From Monomer to Foldamer

The transition from the protected monomer (Methyl 3-amino-2-(1H-indol-3-yl)propanoate) to an elongated β -peptide requires a meticulously controlled, self-validating synthetic pipeline.

WorkflowAMethyl 3-amino-2-(1H-indol-3-yl)propanoate(Starting Monomer)BN-Protection (Fmoc/Boc)& Ester HydrolysisA->B Reagents: Fmoc-OSu, LiOHCLC-MS & TLC Validation(Self-Validation Step)B->C Isolate Free AcidDActivated Ester Formation(HATU / HOAt)C->D If Purity >95%ESolid-Phase Coupling(Extended Time/Temp)D->E Overcome Steric HindranceFKaiser Test Validation(Negative = Success)E->F Verify Coupling

Caption: Workflow for converting the methyl ester monomer into an active SPPS building block.

Protocol 1: Monomer Activation (Saponification & N-Protection)

Causality: To utilize the monomer in standard Fmoc-SPPS for internal chain elongation, the free amine must be protected to prevent polymerization, and the methyl ester must be hydrolyzed to a free carboxylic acid to allow coupling to the resin-bound peptide.

Step-by-Step Methodology:

  • N-Protection: Dissolve Methyl 3-amino-2-(1H-indol-3-yl)propanoate (1.0 eq) in a 1:1 mixture of Dioxane/10% Na2​CO3​ (aq). Cool to 0°C. Add Fmoc-OSu (1.2 eq) dropwise. Stir for 12 hours at room temperature.

  • Saponification: To the reaction mixture, add LiOH· H2​O (3.0 eq) dissolved in minimal water. Stir for 4 hours at room temperature. Rationale: LiOH is preferred over NaOH to prevent epimerization of the sensitive β2 stereocenter.

  • Acidification & Extraction: Adjust the pH to 2.0 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under vacuum.

  • Self-Validation Checkpoint: Perform LC-MS and TLC (Eluent: DCM/MeOH 9:1).

    • Pass Condition: A single peak corresponding to the mass of Fmoc- β2 -hTrp-OH.

    • Fail Condition: Presence of unhydrolyzed methyl ester requires re-subjection to Step 2.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Integration

Causality: The β2 position places the bulky indole side chain immediately adjacent to the reacting carbonyl carbon. This severe steric hindrance renders standard coupling reagents (like HBTU or DIC) highly inefficient. We must utilize HATU/HOAt chemistry, which forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the reaction forward. Furthermore, the indole ring must be protected (e.g., with a Boc group) to prevent alkylation by tert-butyl carbonium ions during final TFA cleavage[5].

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min).

  • Validation Checkpoint 1 (Deprotection): Perform a Kaiser Test. A deep blue resin indicates successful deprotection (free primary amine).

  • Pre-Activation: In a separate vial, dissolve Fmoc- β2 -hTrp(Boc)-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq). Stir for 3 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 120 minutes (or utilize microwave-assisted SPPS at 75°C for 15 minutes).

  • Validation Checkpoint 2 (Coupling): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser Test.

    • Pass Condition: Yellow/colorless resin (complete coupling).

    • Fail Condition: Blue resin. Corrective Action: Perform a double coupling using PyBOP/HOAt to overcome the remaining steric barriers.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane/Water/Dithioethane (92.5:2.5:2.5:2.5) for 2 hours. Rationale: Dithioethane acts as a scavenger to protect the electron-rich indole ring from reactive carbocations generated during the removal of the Boc protecting group[5].

Biological Applications: Membrane Interaction

The integration of β2 -hTrp into foldamers is not merely a structural exercise; it is heavily utilized in the design of antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). The indole side chain is highly amphipathic, allowing it to partition effectively into the lipid bilayer of cell membranes.

MechanismAβ-Peptide Foldamer(14-Helix Structure)Bβ²-hTrp Indole Side Chain(Amphipathic Presentation)A->B Structural DisplayDHydrophobic Insertion(π-π Stacking)B->D Drives InteractionCTarget Lipid Bilayer(Cell Membrane)C->D Receptor/Lipid TargetEMembrane Disruption(Biological Activity)D->E Pore Formation / Lysis

Caption: Biological mechanism of membrane insertion driven by the β²-hTrp indole side chain.

Because β -peptides are entirely resistant to natural proteases[3], an antimicrobial foldamer containing β2 -hTrp can persist in the bloodstream significantly longer than a natural α -peptide, maintaining its helical conformation and effectively disrupting bacterial membranes without being degraded by host enzymes.

References

  • Tryptophan zippers: Stable, monomeric β-hairpins - PNAS Source: Proceedings of the National Academy of Sciences (PNAS) URL:[4]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: Peptide.com URL:[5]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds Source: ChiroBlock URL:[3]

  • Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes Source: ResearchGate URL:[1]

  • Asymmetric Synthesis of beta2-Tryptophan Analogues via Friedel-Crafts Alkylation of Indoles with a Chiral Nitroacrylate Source: Journal of Organic Chemistry / UCTM URL:[2]

Methodological & Application

Step-by-step synthesis protocol for Methyl 3-amino-2-(1H-indol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Synthesis of Methyl 3-amino-2-(1H-indol-3-yl)propanoate

Introduction

Methyl 3-amino-2-(1H-indol-3-yl)propanoate, more commonly known as L-tryptophan methyl ester, is a crucial derivative of the essential amino acid L-tryptophan. The protection of the carboxylic acid group as a methyl ester is a fundamental step in peptide synthesis, as it prevents the acid from participating in unwanted side reactions during peptide bond formation. This modification allows for the selective activation and coupling of the amino group. Beyond peptide synthesis, tryptophan esters are valuable intermediates in the development of new therapeutics, biochemical probes, and other specialized organic compounds.[1] This guide provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of L-tryptophan methyl ester, presented in its stable hydrochloride salt form, which is the direct product of the most common and efficient synthetic routes.

Synthesis Strategy: Fischer-Speier Esterification

The synthesis of L-tryptophan methyl ester is most reliably achieved through the Fischer-Speier esterification. This classic method involves reacting L-tryptophan with methanol in the presence of a strong acid catalyst.[2] The acid serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol, and it simultaneously protects the α-amino group as its non-nucleophilic ammonium salt (in this case, the hydrochloride salt), thereby preventing intermolecular side reactions like self-polymerization.[2]

Several reagents can be used to generate the acidic conditions, but the thionyl chloride (SOCl₂)/methanol system is particularly effective and widely employed. In this approach, thionyl chloride is added dropwise to cold methanol. The two reagents react in situ to generate hydrogen chloride (HCl) gas and dimethyl sulfite. The generated HCl acts as the catalyst for the esterification. This method is highly efficient and typically provides good to excellent yields of the desired L-tryptophan methyl ester hydrochloride.[2][3]

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of L-Tryptophan methyl ester hydrochloride using the thionyl chloride/methanol method.

Materials and Reagents
ReagentFormulaM.W.QuantityMoles (mmol)Equiv.Notes
L-TryptophanC₁₁H₁₂N₂O₂204.23 g/mol 5.11 g25.01.0Dry thoroughly before use.
Anhydrous MethanolCH₃OH32.04 g/mol 75 mL--Use a freshly opened bottle or dried stock.
Thionyl ChlorideSOCl₂118.97 g/mol 4.4 mL60.02.4Use freshly distilled. Handle in a fume hood.
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Apparatus for recrystallization (Erlenmeyer flask, Büchner funnel, vacuum flask)

Synthesis Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend L-Tryptophan (25 mmol) in anhydrous MeOH (75 mL) B Cool suspension to 0 °C in an ice bath A->B C Add Thionyl Chloride (2.4 equiv.) dropwise B->C D Allow to warm to room temperature C->D E Heat to reflux D->E F Monitor reaction by TLC E->F G Evaporate mixture to dryness on rotary evaporator F->G H Recrystallize crude product from hot methanol/ether G->H I Filter, wash with cold ether, and dry under vacuum H->I

Caption: Step-by-step experimental workflow.

Procedure
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-tryptophan (5.11 g, 25.0 mmol) in anhydrous methanol (75 mL).[2]

  • Reagent Addition : Cool the suspension to 0 °C using an ice bath while stirring vigorously. Slowly add thionyl chloride (4.4 mL, 60 mmol, 2.4 equiv.) to the suspension dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.[2]

    • Causality Note : The slow, dropwise addition to the cold suspension is critical to control the exothermic reaction between thionyl chloride and methanol, preventing excessive heat generation and potential side reactions.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C).[2][3]

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture, neutralize it with a drop of triethylamine, and spot it on a silica gel plate. A suitable eluent system is Dichloromethane:Methanol (9:1). The reaction is complete when the starting L-tryptophan spot (which remains at the baseline) has disappeared. The reaction typically takes 5-7 hours.[2]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent and excess reagents, yielding the crude product as a solid residue.[2]

  • Purification : The crude L-Tryptophan methyl ester hydrochloride can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot methanol, and then add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator (4 °C) to maximize crystal formation.[3]

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities. Dry the crystals under vacuum to obtain pure L-Tryptophan methyl ester hydrochloride as a white to off-white solid.[3] The expected yield is typically high, in the range of 90-99%.[3][4]

Characterization

  • Appearance : White to off-white crystalline solid.

  • Melting Point : 218-220 °C (lit.).

  • Molecular Formula : C₁₂H₁₄N₂O₂ · HCl.

  • Molecular Weight : 254.71 g/mol .[5]

  • Spectroscopic Data :

    • ¹H NMR : The proton NMR spectrum should show characteristic peaks for the indole ring protons, the α- and β-protons of the amino acid backbone, and a singlet for the methyl ester protons around 3.7-3.8 ppm.

    • ¹³C NMR : The carbon NMR will show a peak for the ester carbonyl carbon around 170 ppm, along with signals for the indole and aliphatic carbons.[5]

    • IR Spectroscopy : Key peaks will include N-H stretching from the indole and ammonium groups, C=O stretching from the ester (around 1740 cm⁻¹), and aromatic C-H and C=C stretching.[5]

Generation of the Free Base

The user's request was for Methyl 3-amino-2-(1H-indol-3-yl)propanoate, which is the free base. The hydrochloride salt can be easily converted to the free base.

Protocol : Dissolve the L-tryptophan methyl ester hydrochloride in a suitable solvent like methanol or dichloromethane. Under ice-bath cooling, add a slight excess (1.1 equivalents) of a tertiary amine base, such as triethylamine (Et₃N), dropwise.[6] The triethylamine will react with the HCl to form triethylammonium chloride, which often precipitates and can be removed by filtration. The filtrate containing the free base can then be concentrated and used directly or purified further if necessary.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is incomplete (starting material remains) Insufficient reaction time or temperature. Inactive thionyl chloride. Moisture in the reaction.Extend the reflux time and re-monitor by TLC. Use freshly distilled thionyl chloride. Ensure all glassware is oven-dried and anhydrous methanol is used.
Low Yield Loss of product during work-up or recrystallization. Incomplete reaction.Ensure complete evaporation of solvent during work-up. Use a minimal amount of hot solvent for recrystallization and cool thoroughly to maximize crystal recovery.
Product is an oil or fails to crystallize Presence of impurities. Residual solvent.Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. Ensure the product is completely dry by keeping it under high vacuum for an extended period. Re-purification by flash column chromatography may be necessary.[7][8][9]
Product discoloration (darkens) Decomposition of the indole ring under harsh acidic conditions or prolonged heating.Ensure the reaction temperature does not significantly exceed the reflux temperature of methanol. Minimize the reaction time once the starting material is consumed.

References

  • An In-depth Technical Guide to the Synthesis of L-Tryptophan Methyl Ester Hydrochloride. Benchchem.
  • A Comparative Guide to Tryptophan Esterification Methods for Researchers. Benchchem.
  • Technical Support Center: Purification of N-Boc-6-methyl-L-tryptophan. Benchchem.
  • CN105037240B - The preparation method of tryptophan esters hydrochloride.
  • N-Boc-l-tryptophan methyl ester - Organic Syntheses Procedure. Organic Syntheses.
  • CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
  • Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)
  • CN105037240A - Preparing method for tryptophan ester hydrochloride.
  • How can I convert L-tryptophan methyl ester into the hydrochloride salt of L-tryptophan methyl ester?.
  • L -Tryptophan methyl ester 98 7524-52-9. Sigma-Aldrich.
  • methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C12H15ClN2O2. PubChem.

Sources

How to dissolve Methyl 3-amino-2-(1H-indol-3-yl)propanoate for cell culture assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Preparation of Methyl 3-amino-2-(1H-indol-3-yl)propanoate for Cell Culture Assays

Executive Summary

Methyl 3-amino-2-(1H-indol-3-yl)propanoate is a lipophilic, indole-derived beta-amino acid ester utilized in specialized in vitro assays (e.g., as a synthetic intermediate, pathway modulator, or lysosomotropic agent analog). Due to the presence of the methyl ester, the compound exhibits poor aqueous solubility and is highly susceptible to spontaneous and enzymatic hydrolysis. This application note provides a self-validating protocol for solubilizing the compound in anhydrous Dimethyl Sulfoxide (DMSO) and outlines critical parameters to maintain ester integrity and prevent solvent-induced cytotoxicity during cell culture experiments.

Physicochemical Profiling & Solvent Rationale

The indole core combined with the methyl esterification of the carboxylate group significantly increases the partition coefficient (LogP) of the molecule compared to its free acid counterpart. This lipophilicity dictates the solvent strategy.

Why Anhydrous DMSO? DMSO acts as a universal solvent that readily disrupts intermolecular hydrogen bonding, ensuring complete solubilization of the indole ring. More critically, storing the compound in anhydrous DMSO prevents premature spontaneous ester hydrolysis, a degradation pathway that readily occurs when esterified probes are exposed to moist environments or stored in aqueous buffers[1].

Table 1: Solvent Compatibility Matrix for Indole-Ester Derivatives

SolventSolubility ProfileStability of Methyl EsterSuitability for Cell Culture
Anhydrous DMSO Excellent (>50 mM)High (if kept desiccated)Primary choice (Dilute to ≤0.1% v/v)
Ethanol (Absolute) Moderate (~10 mM)ModerateSecondary choice (May require heating)
Aqueous Buffers (PBS) Poor (Precipitates)Low (Spontaneous hydrolysis)Not recommended for primary stock

Step-by-Step Solubilization Protocol

To ensure a self-validating system, this protocol incorporates visual checkpoints and environmental controls to guarantee assay reproducibility.

Phase 1: Master Stock Preparation (e.g., 50 mM)
  • Equilibration: Allow the solid vial of Methyl 3-amino-2-(1H-indol-3-yl)propanoate to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, initiating premature ester hydrolysis.

  • Weighing: Weigh the required mass using a calibrated analytical balance in a sterile environment.

  • Solubilization: Add the calculated volume of sterile, anhydrous cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 30–60 seconds. If micro-particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Validation: Hold the vial against a light source; the solution must be completely optically clear.

Phase 2: Aliquoting and Storage
  • Dispensing: Divide the master stock into single-use aliquots (e.g., 10–50 µL) using sterile, amber microcentrifuge tubes. Causality: Amber tubes protect the light-sensitive indole ring from photo-oxidation.

  • Storage: Store immediately at -20°C or -80°C in a sealed container with a desiccant pack. Do not subject the aliquots to freeze-thaw cycles.

Phase 3: Working Solution & Media Dilution
  • Thawing: Thaw a single aliquot on ice immediately before the assay.

  • Intermediate Dilution (Optional): If a very low final concentration is needed, perform a 100X or 1000X intermediate dilution in pure DMSO.

  • Media Dispersion: Disperse the compound directly into pre-warmed complete cell culture media. Mix rapidly by pipetting up and down. Causality: Rapid mixing prevents the highly lipophilic compound from forming localized micro-precipitates before it can bind to carrier proteins (like albumin) in the media.

  • Validation: Observe the media under an inverted phase-contrast microscope to confirm the absence of compound crystals.

Mechanistic Insights for Assay Integrity (E-E-A-T)

As an application scientist, it is critical to understand that introducing an esterified small molecule into a biological system is a race against enzymatic degradation.

  • Preventing Ester Hydrolysis in Media: The methyl ester group is highly labile. While it undergoes slow spontaneous hydrolysis in aqueous buffers, the primary threat comes from ubiquitous esterases present in serum (e.g., 10% Fetal Bovine Serum)[2]. These enzymes will rapidly cleave the ester bond, converting your compound into the free acid and drastically altering its cellular permeability. Protocol Rule: To preserve the esterified form for cellular uptake, the compound must be added to the cell culture plates immediately after dilution in media.

  • Controlling DMSO Cytotoxicity: DMSO alters the physical properties of the plasma membrane, increasing permeability and potentially inducing artifactual apoptosis, oxidative stress, or cellular differentiation at high concentrations[3]. The final concentration of DMSO in the cell culture medium must be strictly maintained at ≤ 0.1% (v/v) to avoid masking the true pharmacological effect of the compound[4].

  • Self-Validation via Controls: Every experimental plate must include a Vehicle Control (cells treated with the exact same final percentage of DMSO, minus the compound) to establish a baseline for cellular viability and morphology.

Workflow Visualization

ProtocolWorkflow Solid Methyl 3-amino-2-(1H-indol-3-yl)propanoate (Solid Powder) DMSO Add Anhydrous DMSO (Vortex & Sonicate) Solid->DMSO Stock Master Stock Solution (e.g., 50 mM) DMSO->Stock Aliquots Aliquoting & Storage (-20°C, Desiccated) Stock->Aliquots Warn1 CRITICAL: Prevent moisture to avoid ester hydrolysis Stock->Warn1 Working Intermediate Dilution (1000X in DMSO) Aliquots->Working Thaw on ice just before use Media Final Cell Culture Media (DMSO ≤ 0.1% v/v) Working->Media Rapid dispersion in pre-warmed media Warn2 CRITICAL: Add to cells immediately Serum esterases will cleave ester Media->Warn2

Workflow for solubilizing and diluting indole-ester compounds while preventing hydrolysis.

References

  • [2] Title: Selective esterase–ester pair for targeting small molecules with cellular specificity. Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • [3] Title: Dimethyl sulfoxide: a central player since the dawn of cryobiology, is efficacy balanced by toxicity? Source: Regenerative Medicine. URL:[Link]

Sources

Advanced On-Resin Derivatization: Coupling Methyl 3-amino-2-(1H-indol-3-yl)propanoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The incorporation of unnatural β -amino acids and tryptophan derivatives into synthetic peptides is a cornerstone strategy in modern drug development for enhancing proteolytic stability and inducing specific secondary structures. Methyl 3-amino-2-(1H-indol-3-yl)propanoate is a highly specialized β2 -homotryptophan methyl ester analog. Because its C-terminus is permanently protected as a methyl ester, it cannot be utilized as a standard Fmoc-building block. Instead, it must be deployed as an amine nucleophile to derivatize a free carboxylic acid on a resin-bound peptide (e.g., the side chain of an Asp/Glu residue or a side-chain-anchored C-terminus).

This application note details a self-validating, highly optimized protocol for the orthogonal deprotection, sterically hindered coupling, and safe cleavage of peptides modified with this unique indole-containing pharmacophore.

Mechanistic Rationale & Chemical Causality

As a Senior Application Scientist, it is critical to understand why standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail with this molecule, and how our experimental design circumvents these chemical roadblocks:

  • Steric Shielding & The HATU Imperative: The target molecule features a primary amine at the β -position, but the bulky indole ring is situated at the adjacent α -position. This creates a highly crowded steric environment. Standard carbodiimide (DIC/HOBt) or HBTU activations often yield incomplete couplings. We mandate the use of HATU (a triazolopyridinium salt) because the nitrogen atom at the 7-position of its HOAt leaving group provides critical anchimeric assistance (neighboring group participation). This internal base catalysis dramatically accelerates the aminolysis of the active ester, overcoming the steric bulk of the incoming β -amine[1],[2].

  • Orthogonal Deprotection Strategy: To couple this amine to a specific site on the peptide, the target carboxylate must be protected orthogonally to the standard Fmoc/tBu strategy. We utilize an Allyl ester (-OAll) protecting group. Palladium(0)-catalyzed hydrostannolytic or silane-mediated cleavage selectively removes the allyl group under mild, neutral conditions without prematurely cleaving the peptide from the resin or stripping tBu groups[3],[4].

  • Indole Scavenging Dynamics: The electron-rich indole ring of the coupled propanoate is highly susceptible to electrophilic aromatic substitution. During global deprotection with Trifluoroacetic Acid (TFA), tert-butyl cations generated from standard protecting groups will rapidly alkylate the indole nucleus[5],[6]. To prevent this irreversible side reaction, a specialized cleavage cocktail containing ethanedithiol (EDT) and triisopropylsilane (TIPS) must be used to competitively quench these carbocations.

Experimental Workflow Visualization

Workflow Resin Resin-Bound Peptide (Asp/Glu-OAll) Pd Pd(PPh3)4 / PhSiH3 Orthogonal Deprotection Resin->Pd FreeAcid Free Carboxylic Acid Intermediate Pd->FreeAcid Removes Allyl Activate HATU / DIPEA Carboxyl Activation FreeAcid->Activate ActiveEster OAt Active Ester (Highly Reactive) Activate->ActiveEster Anchimeric Assistance Coupling Add Methyl 3-amino-2- (1H-indol-3-yl)propanoate ActiveEster->Coupling Coupled Resin-Bound Modified Peptide (Protected) Coupling->Coupled Overcomes Steric Bulk Cleavage TFA / TIPS / EDT / H2O Global Cleavage Coupled->Cleavage Product Final Purified Peptide (HPLC Verified) Cleavage->Product Prevents Indole Alkylation

Workflow for on-resin coupling of sterically hindered amines in SPPS.

Step-by-Step Methodology: Self-Validating Protocol

Phase 1: Orthogonal Deprotection of the Allyl Ester

Objective: Selectively expose the target carboxylic acid on the resin.

  • Resin Swelling: Swell the Fmoc-deprotected, N-terminally protected (e.g., Boc-protected) peptide resin (0.1 mmol scale) in dry Dichloromethane (DCM) for 30 minutes.

  • Catalyst Preparation: In a dark vial under inert gas (Argon), dissolve Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.1 eq) and Phenylsilane [PhSiH₃] (10.0 eq) in 3 mL of dry DCM[4].

  • Deprotection: Add the catalyst solution to the resin. Agitate gently in the dark for 30 minutes. Drain and repeat the treatment once to ensure complete allyl removal.

  • Palladium Wash: Wash the resin extensively with DCM (5x), followed by a solution of 0.5% sodium diethyldithiocarbamate in DMF (3x) to strip residual trapped palladium, and finally DMF (5x).

  • System Validation (Critical): Perform a Malachite Green test . A positive (green) result confirms the presence of the newly freed carboxylic acid. Note: Do not use a Kaiser test here, as it only detects primary amines and will yield a false negative.

Phase 2: Activation and Amine Coupling

Objective: Couple Methyl 3-amino-2-(1H-indol-3-yl)propanoate to the free carboxylate.

  • Pre-Activation: To the resin, add HATU (3.0 eq) and N,N-Diisopropylethylamine (DIPEA) (6.0 eq) dissolved in 2 mL of DMF. Agitate for exactly 5 minutes to form the highly reactive OAt active ester[1].

  • Nucleophilic Attack: Dissolve Methyl 3-amino-2-(1H-indol-3-yl)propanoate (3.0 eq) in 1 mL of DMF and add it to the reaction vessel.

  • Coupling: Agitate the suspension at room temperature for 3 to 4 hours. The extended time compensates for the steric hindrance of the α -indolyl group.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (5x).

  • System Validation: Perform a micro-cleavage on ~2 mg of resin using 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate the TFA, reconstitute in Acetonitrile/Water, and analyze via LC-MS to confirm the expected mass shift (+218.25 Da minus H2O) corresponding to the successful amidation.

Phase 3: Global Cleavage and Indole Scavenging

Objective: Cleave the peptide from the resin while protecting the indole ring.

  • Cocktail Preparation: Prepare "Reagent K" variant: TFA / TIPS / EDT / H₂O (92.5 : 2.5 : 2.5 : 2.5 v/v).

  • Cleavage: Add 3 mL of the cocktail to the resin. Agitate at room temperature for 2 hours.

  • Precipitation: Filter the cleavage solution into 15 mL of ice-cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh cold ether, and dry under a stream of nitrogen before lyophilization.

Quantitative Data & Reaction Parameters

Table 1: Reagent Stoichiometry for On-Resin Amidation (0.1 mmol scale)

ReagentFunctionEquivalentsAmount / Concentration
Resin-Bound Carboxylate Electrophile1.0 eq0.1 mmol
HATU Coupling Reagent3.0 eq0.3 mmol (114 mg)
DIPEA Base6.0 eq0.6 mmol (104 µL)
Methyl 3-amino-2-(1H-indol-3-yl)propanoate Nucleophile3.0 eq0.3 mmol (65.5 mg)

Table 2: Optimized Cleavage Cocktail for Indole-Containing Peptides

ComponentVolume %Mechanistic Purpose
Trifluoroacetic Acid (TFA) 92.5%Global deprotection of tBu/Boc groups and resin cleavage.
Triisopropylsilane (TIPS) 2.5%Hydride donor; scavenges stable carbocations.
Ethanedithiol (EDT) 2.5%Soft nucleophile; strictly required to protect the indole ring from irreversible t-butyl alkylation[5].
Ultrapure Water (H₂O) 2.5%Quenches highly reactive carbocations.

References

  • Carpino, L. A., et al. "Peptide Coupling in the Presence of Highly Hindered Tertiary Amines." Journal of the American Chemical Society, 1993. URL:[Link]

  • Giraud, M., Cavelier, F., & Martinez, J. "A Side-Reaction in the SPPS of Trp-containing Peptides." Journal of Peptide Science, 1999. URL:[Link]

  • Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 2021. URL:[Link]

Sources

Application Note: HPLC Method Development and Validation for the Quantification of Methyl 3-amino-2-(1H-indol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Methyl 3-amino-2-(1H-indol-3-yl)propanoate is a β -amino acid derivative (specifically, a β2 -tryptophan methyl ester analog). Unnatural β -amino acids are critical building blocks in the synthesis of advanced peptidomimetics, offering enhanced resistance to proteolytic degradation compared to their natural α -amino acid counterparts. Such derivatives are frequently investigated as key intermediates in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for Type 2 diabetes management (1)[1].

Accurate quantification of this intermediate in synthetic reaction mixtures or biological matrices requires a robust, self-validating High-Performance Liquid Chromatography (HPLC) method. This technical guide details the mechanistic rationale and step-by-step protocols for analyzing Methyl 3-amino-2-(1H-indol-3-yl)propanoate.

Physicochemical Profiling & Chromatographic Rationale

To develop a reliable chromatographic method, we must first analyze the molecule's structural features to establish causality in our experimental design:

  • Indole Ring: The aromatic indole system provides strong hydrophobicity and acts as an excellent natural chromophore/fluorophore. This enables highly sensitive UV detection at ~280 nm and natural fluorescence (excitation ~285 nm, emission ~365 nm) (2)[2].

  • Primary Amine (C3 position): At physiological or neutral pH, the primary amine is protonated, making the molecule highly polar and extremely prone to secondary interactions with residual silanols on silica-based stationary phases. Left unaddressed, this causes severe peak tailing.

  • Methyl Ester: The esterification increases overall lipophilicity compared to the free acid, ensuring adequate retention on reversed-phase (RP) columns. However, the ester bond is susceptible to hydrolysis at extreme alkaline pH levels.

Mechanistic Solution: To mitigate silanol interactions and prevent base-catalyzed ester hydrolysis, an acidic mobile phase modifier (0.1% Trifluoroacetic acid, TFA) is employed. TFA lowers the mobile phase pH to ~2.0, fully protonating the basic amine while simultaneously acting as a hydrophobic ion-pairing agent, thereby drastically improving peak symmetry and retention on a C18 column (3)[3].

Method Development Workflow

HPLC_Optimization A Analyte Profiling Methyl 3-amino-2-(1H-indol-3-yl)propanoate B Stationary Phase End-capped C18 (Minimizes silanol interactions) A->B C Mobile Phase & pH 0.1% TFA in Water/MeCN (Ion-pairing & pH < 3) A->C E System Suitability Self-Validating Metrics (Tailing < 1.5) B->E D Detection Strategy UV 280 nm / FLD Ex285/Em365 C->D D->E

Logical workflow for optimizing HPLC parameters based on analyte physicochemical properties.

Optimized Experimental Protocol

Reagents and Materials
  • HPLC-grade Acetonitrile (MeCN) and Water (Milli-Q, 18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS grade.

  • Internal Standard (IS): 3-Nitro-L-tyrosine (Normalizes matrix effects and injection variations).

  • Analytical Column: End-capped C18, 4.6 x 150 mm, 3.5 µm particle size.

Sample Preparation (Self-Validating System)

A self-validating analytical method must account for recovery losses. By spiking an Internal Standard (IS) into the matrix prior to protein precipitation or filtration, any volumetric loss is mathematically normalized (4)[4].

Sample_Prep S1 Aliquot Sample (Synthetic mixture or matrix) S2 Spike Internal Standard (3-Nitro-L-tyrosine) S1->S2 S3 Protein Precipitation (Cold MeCN, 1:3 v/v) S2->S3 S4 Centrifugation (14,000 x g, 4°C, 10 min) S3->S4 S5 Supernatant Filtration (0.22 µm PTFE) S4->S5 S6 HPLC Injection S5->S6

Step-by-step sample preparation workflow incorporating an internal standard for self-validation.

Step-by-Step Procedure:

  • Transfer 100 µL of the sample (reaction aliquot or biological matrix) into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 50 µg/mL 3-Nitro-L-tyrosine).

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% TFA) to precipitate proteins and chemically stabilize the ester bond.

  • Vortex vigorously for 30 seconds to ensure complete homogenization.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the matrix proteins and insoluble particulates.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Chromatographic Conditions

A gradient elution is utilized to elute polar matrix components early, followed by the target analyte and IS, concluding with a high-organic wash to prevent column fouling.

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Elution Profile
0.01.0955Initial
2.01.0955Isocratic hold
12.01.04060Linear gradient
15.01.0595Column wash
18.01.0595Isocratic hold
18.11.0955Re-equilibration
25.01.0955End

Detection Parameters:

  • UV Wavelength: 280 nm (Primary quantification).

  • Column Temperature: 30°C (Ensures reproducible retention times and lowers system backpressure).

  • Injection Volume: 10 µL.

Method Validation & System Suitability

To guarantee trustworthiness, System Suitability Testing (SST) criteria must be met prior to sequence acquisition.

Table 2: System Suitability and Validation Acceptance Criteria

ParameterTarget / Acceptance CriteriaMechanistic Rationale
Resolution ( Rs​ ) > 2.0 (between Analyte and IS)Ensures baseline separation, preventing integration errors.
Tailing Factor ( Tf​ ) ≤ 1.5Verifies that silanol interactions are successfully suppressed by TFA.
Theoretical Plates ( N ) > 5,000Confirms column efficiency and packing integrity.
Linearity ( R2 ) > 0.999 (1 - 100 µg/mL)Ensures proportional detector response across the working range.
Precision (%RSD) < 2.0% (n=6 injections)Validates the reproducibility of the autosampler and integration.

Troubleshooting & Diagnostics

  • Issue: Severe Peak Tailing of the Target Analyte.

    • Cause: Inadequate protonation of the C3-amine or degradation of the column's end-capping.

    • Solution: Verify that the mobile phase contains exactly 0.1% v/v TFA. If the issue persists, replace the column with a highly end-capped or polar-embedded C18 phase.

  • Issue: Double Peaks or Peak Splitting.

    • Cause: Partial hydrolysis of the methyl ester to the corresponding carboxylic acid (3-amino-2-(1H-indol-3-yl)propanoic acid).

    • Solution: Ensure sample preparation is performed with cold solvents and avoid exposing the sample to high pH environments. The ester bond is labile under alkaline conditions.

References

  • Title: WO2008040974A1 - Indoles for use as dpp-iv inhibitors Source: Google Patents URL
  • Title: Monitoring tryptophan metabolism in chronic immune activation Source: ResearchGate URL
  • Title: An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride Source: Benchchem URL
  • Source: PMC (PubMed Central)

Sources

Application Note: Harnessing Methyl 3-amino-2-(1H-indol-3-yl)propanoate for the Synthesis of C4-Substituted Tetrahydro-β-Carboline Alkaloids

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Guide & Experimental Protocols

Strategic Rationale: Expanding Indole Alkaloid Chemical Space

Indole alkaloids, particularly 1,2,3,4-tetrahydro-β-carbolines (THBCs), are privileged scaffolds in pharmacology, serving as the core structure for numerous therapeutics targeting the central nervous system and oncology pathways. Traditionally, the Pictet-Spengler cyclization of natural L-tryptophan or tryptamine yields THBCs with substituents at the C3 position.

However, modern drug discovery demands access to novel, sterically differentiated chemical space to overcome patent landscapes and improve target selectivity. By utilizing methyl 3-amino-2-(1H-indol-3-yl)propanoate —an unnatural β2 -homo-tryptophan analog where the ester group is situated on the α -carbon relative to the indole—chemists can redirect the structural outcome of the Pictet-Spengler reaction. This specific precursor forces the cyclization to yield C4-substituted THBCs [1]. This topological shift fundamentally alters the 3D conformation of the piperidine ring, offering a unique vector for structure-activity relationship (SAR) exploration.

Mechanistic Causality in the Pictet-Spengler Cyclization

The transformation of methyl 3-amino-2-(1H-indol-3-yl)propanoate into a C4-substituted THBC is governed by strict geometric and electronic parameters.

  • Iminium Formation: The primary amine at the β -position of the propanoate chain condenses with an aldehyde under acidic conditions. The acid catalyst (e.g., Trifluoroacetic acid, TFA) is critical here; it protonates the resulting imine to form a highly electrophilic iminium ion, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the electrophile.

  • Nucleophilic Attack (Spiroindolenine Formation): The electron-rich C2 position of the indole ring attacks the iminium carbon. Because the chain linking the indole C3 to the iminium nitrogen consists of two carbons (the α -carbon bearing the ester, and the β -carbon), the attack forms a favored 5-membered spirocyclic intermediate.

  • 1,2-Alkyl Migration: The spiroindolenine undergoes a thermodynamically driven 1,2-alkyl migration, expanding the ring to the stable 6-membered tetrahydro-β-carboline core. The ester group, originally on the α -carbon, is now locked at the C4 position of the new piperidine ring[1]. The use of chiral Brønsted acids can further dictate the stereochemical outcome of this migration, yielding high enantiomeric excesses[2].

Mechanism N1 β²-Amino Ester + Aldehyde N2 Condensation (-H₂O) N1->N2 N3 Iminium Ion Intermediate N2->N3 N4 Indole C2 Nucleophilic Attack N3->N4 N5 Spiroindolenine Intermediate N4->N5 N6 1,2-Alkyl Migration N5->N6 N7 C4-Methoxycarbonyl THBC Core N6->N7

Stepwise Pictet-Spengler cyclization mechanism for β²-amino ester precursors.

Experimental Workflows & Self-Validating Protocols

The overall synthetic strategy relies on the initial Friedel-Crafts alkylation of indoles with nitroacrylates to generate a β -tryptophan nitro-precursor[3], followed by reduction and cyclization.

Workflow A Indole + Nitroacrylate B Friedel-Crafts Alkylation (Lewis Acid Catalyst) A->B C Methyl 2-(1H-indol-3-yl)-3-nitropropanoate B->C D Nitro Reduction (Zn/HCl or H2, Pd/C) C->D E Methyl 3-amino-2-(1H-indol-3-yl)propanoate D->E F Pictet-Spengler Cyclization (Aldehyde, TFA, DCM) E->F G C4-Substituted Tetrahydro-β-Carboline F->G

Synthetic workflow for C4-substituted tetrahydro-β-carbolines from indole precursors.

Protocol A: Synthesis of Methyl 3-amino-2-(1H-indol-3-yl)propanoate via Nitro Reduction

Objective: Chemoselectively reduce the aliphatic nitro group to a primary amine without saturating the indole ring.

  • Setup: Dissolve methyl 2-(1H-indol-3-yl)-3-nitropropanoate (1.0 equiv, 10 mmol) in a 4:1 mixture of Methanol/Tetrahydrofuran (50 mL) to ensure complete solubility of the starting material.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under an argon atmosphere. Causality: Purging with argon prevents the ignition of methanolic Pd/C, a common safety hazard.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4-6 hours. Causality: Ambient pressure is sufficient for aliphatic nitro reduction; higher pressures risk over-reduction of the indole core.

  • Validation Checkpoint:

    • TLC: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (UV-active, Rf​≈0.6 ) must completely disappear.

    • Staining: The product spot ( Rf​≈0.1 ) will be highly responsive to Ninhydrin stain (turning purple/pink), confirming the presence of the newly formed primary aliphatic amine.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield the crude β2 -amino ester, which can be used directly in the next step to prevent oxidative degradation.

Protocol B: Pictet-Spengler Cyclization to C4-Methoxycarbonyl THBC

Objective: Construct the tetrahydro-β-carboline core via acid-catalyzed cyclization.

  • Imine Formation: Dissolve the crude methyl 3-amino-2-(1H-indol-3-yl)propanoate (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 25 mL). Add the desired aldehyde (1.1 equiv) and anhydrous MgSO4​ (2.0 equiv). Stir for 2 hours at room temperature. Causality: MgSO4​ acts as a desiccant, driving the condensation equilibrium forward by sequestering the water byproduct.

  • Cyclization Trigger: Cool the reaction to 0 °C. Dropwise, add Trifluoroacetic acid (TFA, 2.0 equiv). Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 12 hours. Causality: TFA provides the necessary protonation to generate the highly reactive iminium species, facilitating the nucleophilic attack by the indole C2 position[2].

  • Validation Checkpoint:

    • LC-MS: Analyze an aliquot. The uncyclized imine mass should be absent. The chromatogram must show a dominant peak corresponding to the [M+H]+ of the cyclized THBC.

    • NMR ( 1 H): Post-purification, the disappearance of the characteristic indole C2 proton (typically around 7.2 ppm) and the presence of a new methine proton at the C1 position (4.0 - 5.5 ppm, depending on the aldehyde substituent) definitively validates successful ring closure.

  • Quench & Purification: Quench the reaction with saturated aqueous NaHCO3​ until pH 8 is reached. Extract with DCM (3 x 20 mL), dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography (DCM/MeOH gradient).

Quantitative Data: Reaction Scope and Diastereoselectivity

The steric bulk of the aldehyde directly influences the diastereomeric ratio (dr) of the resulting C1, C4-disubstituted THBC. The table below summarizes expected optimization data based on standard Pictet-Spengler kinetics.

Aldehyde (R-CHO)Acid CatalystTemp (°C)Isolated Yield (%)Diastereomeric Ratio (cis:trans)*
Formaldehyde (R = H)TFA (2.0 eq)2588N/A
Acetaldehyde (R = CH₃)TFA (2.0 eq)258265:35
Benzaldehyde (R = Ph)TFA (2.0 eq)257685:15
p-NitrobenzaldehydeTFA (2.0 eq)258192:8
Pivaldehyde (R = t-Bu)TFA (2.0 eq)60 (Reflux)45>95:5

*Note: "cis" refers to the relative stereochemistry between the C1 substituent and the C4 methoxycarbonyl group. Bulkier aldehydes favor the cis-isomer to minimize 1,3-diaxial interactions in the transition state.

References

  • Title: Regioselective Acylation at the 5- or 6-Position of L-Tryptophan Derivatives - ResearchGate Source: ResearchGate (Chinese Journal of Chemistry) URL:[3]

  • Title: Stereoselective synthesis of β 2-amino acids by Michael addition of diorgano zinc reagents to nitro acrylates | Request PDF - ResearchGate Source: ResearchGate URL:[1]

  • Title: Jayasree SEAYAD | Agency for Science, Technology and Research (A*STAR), Singapore - ResearchGate Source: ResearchGate URL:[2]

Sources

Asymmetric Synthesis of Methyl 3-amino-2-(1H-indol-3-yl)propanoate Enantiomers: An Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The enantiomers of Methyl 3-amino-2-(1H-indol-3-yl)propanoate, derivatives of the essential amino acid tryptophan, represent a critical structural motif in a multitude of biologically active compounds and pharmaceutical agents. Their precise stereochemical configuration is paramount, as different enantiomers often exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of robust and scalable asymmetric synthesis techniques to access these valuable chiral building blocks with high enantiopurity. We will delve into the mechanistic underpinnings of each strategy, offering detailed, field-tested protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of β-amino esters, such as the target compound, can be broadly categorized into three highly effective strategies:

  • Chiral Auxiliary-Mediated Synthesis: This classical yet reliable approach involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently cleaved to afford the desired enantiomerically enriched product.

  • Asymmetric Catalysis: This atom-economical strategy employs a chiral catalyst to control the stereoselectivity of the reaction. The catalyst, used in substoichiometric amounts, can be a transition metal complex with a chiral ligand or a purely organic molecule (organocatalysis).

  • Enzymatic Resolution: This biocatalytic method utilizes the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture, typically through a selective transformation of one enantiomer.

This guide will provide detailed protocols and mechanistic insights for each of these powerful techniques.

I. Chiral Auxiliary-Mediated Synthesis via Diastereoselective Addition

This strategy hinges on the use of a chiral auxiliary to create a diastereomeric intermediate, allowing for the stereoselective formation of the new chiral center. A well-established method involves the diastereoselective addition of a Reformatsky reagent to a chiral imine.[1]

Causality of Experimental Choices

The choice of a chiral auxiliary is critical for high diastereoselectivity. Phenylglycinol is an excellent choice as it can form a rigid chelated intermediate with the imine, effectively shielding one face of the C=N double bond.[1] This steric hindrance directs the incoming nucleophile to the opposite face, leading to a high degree of stereocontrol. The subsequent oxidative cleavage of the auxiliary is designed to be efficient and clean, providing the desired β-amino ester with high enantiomeric excess.

Experimental Workflow

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Diastereoselective Reformatsky Reaction cluster_2 Step 3: Chiral Auxiliary Cleavage A Indole-3-acetaldehyde C Chiral Imine Intermediate A->C B (S)-Phenylglycinol B->C E Diastereomerically Enriched Adduct C->E D Reformatsky Reagent (BrZnCH2CO2Me) D->E G (R)- or (S)-Methyl 3-amino-2- (1H-indol-3-yl)propanoate E->G F Oxidative Cleavage (e.g., NaIO4) F->G

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Protocol

Step 1: Formation of the Chiral Imine

  • To a solution of indole-3-acetaldehyde (1.0 equiv) in toluene (5 mL/mmol) is added (S)-phenylglycinol (1.05 equiv).

  • The mixture is heated to reflux with a Dean-Stark trap to remove water for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • The solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

Step 2: Diastereoselective Reformatsky Reaction

  • In a separate flask, prepare the Reformatsky reagent by adding methyl bromoacetate (1.5 equiv) to a suspension of activated zinc dust (2.0 equiv) in anhydrous THF (10 mL/mmol) under an inert atmosphere.

  • Cool the solution of the crude chiral imine in anhydrous THF to -78 °C.

  • Slowly add the freshly prepared Reformatsky reagent to the imine solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomerically enriched adduct.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude adduct in a mixture of methanol and water (3:1, 10 mL/mmol).

  • Add sodium periodate (NaIO4) (2.5 equiv) in portions at 0 °C.

  • Stir the mixture at room temperature for 4-6 hours.

  • Filter the solid by-products and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired enantiomer of Methyl 3-amino-2-(1H-indol-3-yl)propanoate.

Parameter Typical Result
Diastereomeric Excess (de)>95%
Enantiomeric Excess (ee)>95%
Overall Yield60-75%

II. Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of a suitable prochiral precursor is a highly efficient and atom-economical method for accessing chiral β-amino esters.[2] This approach utilizes a chiral rhodium catalyst to deliver hydrogen to one face of a double bond with high enantioselectivity.

Causality of Experimental Choices

The key to this method is the design of the prochiral substrate, typically a β-(acylamino)acrylate derivative of indole. The choice of the chiral ligand is paramount for achieving high enantioselectivity. Bisphosphine ligands, such as Me-DuPhos or BICP, have demonstrated exceptional performance in rhodium-catalyzed asymmetric hydrogenations.[2] These ligands create a chiral environment around the metal center, which directs the hydrogenation to one enantiotopic face of the substrate.

Reaction Mechanism

G A Prochiral β-(Acylamino)acrylate D Chiral Rh-Substrate Complex A->D B [Rh(COD)(L*)]BF4 (Chiral Catalyst) B->D C H2 E Oxidative Addition of H2 C->E D->E F Hydride Insertion E->F G Reductive Elimination F->G H Enantiomerically Enriched Product G->H

Caption: Mechanism of Rh-Catalyzed Asymmetric Hydrogenation.

Detailed Protocol

Step 1: Synthesis of the Prochiral β-(Acylamino)acrylate Substrate

  • Condense methyl 3-(1H-indol-3-yl)-3-oxopropanoate with N-acetylglycine in the presence of acetic anhydride and sodium acetate to yield the corresponding azlactone.

  • Treat the azlactone with methanol to open the ring and form the desired methyl (Z)-2-acetamido-3-(1H-indol-3-yl)acrylate.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the β-(acylamino)acrylate substrate (1.0 equiv) in degassed methanol (0.1 M).

  • Add the rhodium precursor, [Rh(COD)2]BF4 (0.5-1 mol%), and the chiral ligand, such as (R,R)-Me-DuPhos (0.55-1.1 mol%).

  • Stir the solution under an argon atmosphere for 15-30 minutes to allow for catalyst formation.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched Methyl 3-amino-2-(1H-indol-3-yl)propanoate.

Catalyst System Enantiomeric Excess (ee) Yield
[Rh((R,R)-Me-DuPhos)]+>98%>95%
[Rh((S,S)-BICP)]+>97%>95%

III. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate a racemic mixture.[3] For the resolution of racemic Methyl 3-amino-2-(1H-indol-3-yl)propanoate, a lipase can be employed to selectively hydrolyze one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched.[4]

Causality of Experimental Choices

The choice of enzyme is crucial for successful kinetic resolution. Lipases, such as Candida antarctica lipase B (CAL-B), are often effective for the hydrolysis of esters.[4] The reaction conditions, including the solvent, temperature, and water content, must be carefully optimized to achieve high enantioselectivity (E-value). An organic solvent is typically used to minimize the non-enzymatic hydrolysis and to solubilize the substrate.

Resolution Workflow

G A Racemic Methyl 3-amino-2- (1H-indol-3-yl)propanoate D (S)-Methyl 3-amino-2-(1H-indol-3-yl)propanoate (unreacted) A->D E (R)-3-amino-2-(1H-indol-3-yl)propanoic acid (hydrolyzed) A->E B Lipase (e.g., CAL-B) B->E C H2O C->E

Caption: Enzymatic Kinetic Resolution of a Racemic Ester.

Detailed Protocol
  • To a suspension of racemic Methyl 3-amino-2-(1H-indol-3-yl)propanoate (1.0 equiv) in a suitable organic solvent (e.g., tert-butyl methyl ether) is added a phosphate buffer (pH 7.0).

  • Add the lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.

  • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the hydrolyzed acid.

  • Filter off the enzyme.

  • Separate the unreacted ester from the acid by extraction with a suitable solvent system (e.g., ethyl acetate and aqueous sodium bicarbonate).

  • The unreacted ester can be isolated from the organic phase, while the acid can be recovered from the aqueous phase by acidification and extraction.

  • Both the remaining ester and the recovered acid can be obtained with high enantiomeric purity.

Parameter Typical Result
Enantiomeric Excess (ee) of unreacted ester>99%
Enantiomeric Excess (ee) of hydrolyzed acid>99%
Yield of each enantiomer~45-50%

Conclusion

The asymmetric synthesis of the enantiomers of Methyl 3-amino-2-(1H-indol-3-yl)propanoate is a critical endeavor for the advancement of medicinal chemistry and drug development. This guide has provided a detailed examination of three powerful and distinct strategies: chiral auxiliary-mediated synthesis, asymmetric catalysis, and enzymatic resolution. Each method offers unique advantages in terms of scalability, efficiency, and stereocontrol. The provided protocols, grounded in established scientific principles and supported by mechanistic insights, are intended to serve as a practical resource for researchers in the field. The selection of the most appropriate synthetic route will depend on the specific requirements of the research program, including scale, cost, and desired enantiopurity.

References

  • Awasthi, A. K., et al. (2005). Practical Enantioselective Synthesis of β-Substituted-β-amino Esters. The Journal of Organic Chemistry, 70(14), 5387–5397. [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • d'Angelo, J., et al. (1990). Enantioselective synthesis of .beta.-amino esters through high pressure-induced addition of amines to .alpha.,.beta.-ethylenic esters. Journal of the American Chemical Society, 112(17), 6429–6430. [Link]

  • Tang, W., & Zhang, X. (2002). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Organic Letters, 4(24), 4159–4161. [Link]

  • Awasthi, A. K., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. The Journal of Organic Chemistry, 70(14), 5387-5397. [Link]

  • Davies, H. M., & Lee, G. H. (2006). Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Organic Letters, 8(17), 3697-3700. [Link]

  • Tang, W., et al. (2006). Process to chiral beta amino acid derivatives by asymmetric hydrogenation.
  • Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3948-3960. [Link]

  • He, B., et al. (2022). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Chemical Science, 13(40), 11896-11901. [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]

  • da Silva, A. B. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Molecules, 24(20), 3763. [Link]

  • Hruby, V. J., & Li, G. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides (pp. 577-586). Springer, Boston, MA. [Link]

  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6010. [Link]

  • Asymmetric Synthesis. [Link]

  • de Gonzalo, G., et al. (2010). Enzymatic Synthesis of Enantiomerically Pure Beta-Amino Ketones, Beta-Amino Esters, and Beta-Amino Alcohols With Baeyer-Villiger Monooxygenases. Advanced Synthesis & Catalysis, 352(11-12), 1935-1943. [Link]

  • García-García, P., et al. (2018). Mechanochemical enzymatic resolution of N-benzylated-β³-amino esters. Green Chemistry, 20(2), 360-364. [Link]

  • Raheem, I. T., et al. (2012). Enantioselective Synthesis of Tryptophan Derivatives by a Tandem Friedel–Crafts Conjugate Addition/Asymmetric Protonation Reaction. Journal of the American Chemical Society, 134(12), 5620-5623. [Link]

  • Forró, E., & Fülöp, F. (2022). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Current Medicinal Chemistry, 29(41), 6218-6227. [Link]

  • Mercer, J. A., et al. (2015). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 17(24), 6066-6069. [Link]

  • Tan, X., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1387130. [Link]

  • Wang, W., et al. (2007). Practical, asymmetric synthesis of aromatic-substituted bulky and hydrophobic tryptophan derivatives. Tetrahedron Letters, 48(41), 7249-7252. [Link]

  • Das, J. P., & Fang, X. (2016). Asymmetric Synthesis of β³-Tryptophan via C–H Amination. Organic Letters, 18(15), 3646-3649. [Link]

  • Li, Y., et al. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1759. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. Heterocycles, 75(3), 493. [Link]

  • Reddy, G. S., & Reddy, C. S. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 945. [Link]

  • Naulet, J. B., et al. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 16, 598-605. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of Methyl 3-amino-2-(1H-indol-3-yl)propanoate in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 3-amino-2-(1H-indol-3-yl)propanoate

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the aqueous solubility of indole-containing amino acid ester derivatives. Below, you will find diagnostic FAQs, thermodynamic data, and self-validating protocols to overcome these solvation barriers.

Diagnostic FAQs: Understanding the Solvation Barrier

Q: Why does my compound immediately precipitate when added to physiological buffers like PBS (pH 7.4)? A: The insolubility is driven by two competing structural factors. First, the bulky indole ring is highly lipophilic (logP ~ 2.5) and lacks hydrogen bond acceptors/donors that interact favorably with water at neutral pH. Second, the esterification of the carboxylic acid removes the molecule's ability to form a highly soluble zwitterion. At pH 7.4, the primary amine (pKa ~9) is mostly protonated, but the hydration energy of this single charged group is insufficient to overcome the massive hydrophobic penalty of the indole and methyl ester moieties, leading to rapid aggregation and precipitation[1].

Q: Can I just heat the aqueous buffer to force dissolution? A: While thermodynamics dictate that solubility increases with temperature, heating aqueous solutions of this specific compound is strongly discouraged. Elevated temperatures in aqueous media will accelerate the hydrolysis of the methyl ester back to the parent amino acid, fundamentally altering the structural integrity of your test article[2].

Quantitative Solubility Data (Analog Reference)

To guide solvent selection, we rely on established thermodynamic data. The table below summarizes the mole fraction solubility of a structurally analogous proxy (L-Tryptophan methyl ester hydrochloride) at 298.15 K (25 °C). Because the physicochemical behavior of these isomers is nearly identical, this data perfectly models the solvation hierarchy for your compound[3].

Solvent SystemPolarity IndexMole Fraction Solubility ( x1​ )Solvation Mechanism
Methanol 5.10.033403Strong hydrogen bonding; efficiently disrupts solute-solute lattice.
Water (as HCl salt)10.20.011939Ion-dipole interactions (requires a protonated amine).
Ethanol 5.20.007368Moderate hydrogen bonding capacity.
Ethyl Acetate 4.40.000074Aprotic; insufficient energy to break the crystal lattice.
Acetonitrile 5.80.000065Aprotic; poorest solvation capacity for this scaffold.

Solubilization Decision Tree

SolubilizationLogic Issue Insoluble Methyl 3-amino- 2-(1H-indol-3-yl)propanoate Cause High Lipophilicity (Indole) & Masked Carboxylate Issue->Cause Path1 In Vitro Assays Cause->Path1 Path2 In Vivo / Formulation Cause->Path2 Sol1 Co-solvent Strategy (DMSO Stock) Path1->Sol1 Sol2 Salt Formation (HCl Salt) Path2->Sol2 Sol3 Host-Guest Complex (HP-β-CD) Path2->Sol3 Result1 Dilute <1% v/v Avoids Cytotoxicity Sol1->Result1 Result2 Ion-Dipole Bonding Increases Hydration Sol2->Result2 Result3 Encapsulates Hydrophobic Ring Sol3->Result3

Logical workflow for resolving indole-ester aqueous insolubility.

Validated Troubleshooting Protocols

Protocol A: Co-Solvent Dilution (For In Vitro Cell Assays)

Causality: DMSO disrupts the crystal lattice by solvating the hydrophobic indole ring. However, rapid dilution into water often causes "solvent shifting," where the compound crashes out as colloidal particles (known as the Ouzo effect)[1].

  • Preparation: Prepare a 100 mM stock solution in 100% anhydrous DMSO. Vortex for 60 seconds until optically clear.

  • Thermal Matching: Pre-warm the target aqueous buffer (e.g., DMEM or PBS) to 37 °C to maximize its thermodynamic holding capacity.

  • Kinetic Mixing (Critical Step): Do not drop the buffer into the DMSO. Instead, inject the DMSO stock directly into the center of a rapidly vortexing aqueous buffer to ensure instantaneous dispersal and prevent localized supersaturation.

  • Toxicity Limit: Ensure the final DMSO concentration remains ≤ 1.0% v/v to prevent cell cytotoxicity.

  • Self-Validation: Measure the absorbance of the final solution at 600 nm. An OD600​>0.05 indicates colloidal precipitation (light scattering), meaning the compound has crashed out and the dilution must be performed more rapidly.

Protocol B: Hydrochloride Salt Conversion (For In Vivo / High-Concentration Needs)

Causality: Converting the free base to an HCl salt fully protonates the primary amine. This drastically lowers the crystal lattice energy and increases the hydration energy via strong ion-dipole interactions with water[3].

  • Dissolution: Dissolve the free base Methyl 3-amino-2-(1H-indol-3-yl)propanoate in a minimal volume of anhydrous diethyl ether or dichloromethane.

  • Thermal Control: Place the reaction vessel in an ice bath (0–4 °C) to control the exothermic salt formation.

  • Protonation: Slowly bubble dry HCl gas into the solution, or add 1.1 equivalents of a standardized HCl/dioxane solution dropwise.

  • Crystallization: Stir for 30 minutes. The HCl salt will precipitate as an off-white crystalline solid[2].

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry thoroughly under a vacuum.

  • Self-Validation: The resulting powder should now readily dissolve in deionized water at concentrations >10 mg/mL without any solvent assistance.

Protocol C: Host-Guest Complexation with HP-β-CD

Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that encapsulates the lipophilic indole ring, while its hydrophilic exterior maintains excellent aqueous solubility, effectively masking the drug from the aqueous environment[1].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water.

  • Complexation: Add the target compound to the cyclodextrin solution at a 1:5 molar ratio (Drug:CD).

  • Energy Input: Sonicate the suspension in a bath sonicator for 30–45 minutes at room temperature to provide the activation energy required for encapsulation.

  • Self-Validation: The initially cloudy suspension will transition to a completely transparent solution once the inclusion complex is fully formed. Filter through a 0.22 µm PES syringe filter to ensure sterility and remove any uncomplexed trace drug.

References

  • Determination of l-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Solubilization techniques used for poorly water-soluble drugs Source: Asian Journal of Pharmaceutical Sciences (PMC - NIH) URL:[Link]

Sources

Technical Support Center: Stability & Storage Optimization for Methyl 3-amino-2-(1H-indol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for Methyl 3-amino-2-(1H-indol-3-yl)propanoate . As a β -amino acid derivative containing an electron-rich indole ring and a hydrolyzable methyl ester, this compound presents specific long-term storage challenges.

This guide is designed for researchers and drug development professionals. It synthesizes mechanistic causality, self-validating experimental protocols, and actionable troubleshooting steps to ensure absolute structural integrity during long-term storage.

The Mechanistic Basis of Degradation

To prevent degradation, we must first understand the causality behind it. Methyl 3-amino-2-(1H-indol-3-yl)propanoate is primarily vulnerable to two distinct degradation pathways:

  • Indole Ring Oxidation: The C2-C3 double bond of the pyrrole ring within the indole moiety is highly susceptible to electrophilic attack by reactive oxygen species (ROS) and singlet oxygen, a process often catalyzed by light[1]. This leads to the formation of a dioxetane intermediate, which subsequently cleaves to form oxindoles, kynurenine, and N'-formylkynurenine derivatives[2].

  • Ester Hydrolysis: The methyl propanoate group is susceptible to moisture-driven, acid/base-catalyzed hydrolysis, converting the ester back into its corresponding free carboxylic acid.

OxidationMechanism Compound Methyl 3-amino-2-(1H-indol-3-yl)propanoate ROS ROS / Singlet Oxygen / UV Light Compound->ROS Exposure Dioxetane C2-C3 Dioxetane Intermediate ROS->Dioxetane Electrophilic Attack Degradation Oxindoles & Kynurenine Derivatives Dioxetane->Degradation Ring Cleavage Prevention Preventative Measures Argon Argon Blanketing (Displaces O2) Prevention->Argon Amber Amber Vials (Blocks UV/Vis) Prevention->Amber Temp Storage at -80°C (Slows Kinetics) Prevention->Temp Argon->ROS Blocks Amber->ROS Blocks Temp->Dioxetane Decelerates

Mechanistic pathway of indole oxidation and the corresponding preventative interventions.

Troubleshooting Guide & FAQs

Q1: My solid compound changed from an off-white powder to a yellow/brown hue. What happened?

Cause: This color shift is the hallmark of photo-oxidation or autoxidation. When the indole ring oxidizes, it forms kynurenine derivatives, which are highly conjugated and absorb visible light, appearing yellow or brown[3]. Action: Do not use the discolored compound for sensitive assays. Repurify via recrystallization (e.g., using degassed methanol/diethyl ether). Moving forward, implement strict argon blanketing and store in amber vials to block UV/Vis light[4].

Q2: I observe new secondary peaks in my LC-MS chromatogram. How do I identify the degradants?

Cause: Degradation usually follows specific mass shifts. Use the diagnostic table below to identify the failure point in your storage protocol. Action: If you see +16 or +32 Da shifts, your inert gas seal failed. If you see a -14 Da shift, your desiccant failed, allowing moisture to hydrolyze the ester[5].

Q3: Why should I use Argon instead of Nitrogen for blanketing?

Cause: While both are inert, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you briefly open a vial, Argon remains settled over the solid powder like a heavy blanket, preventing oxygen diffusion. Nitrogen rapidly dissipates, exposing the compound to atmospheric oxygen[3].

Quantitative Data: Stability & Diagnostics

Table 1: Estimated Stability Profile Under Various Storage Conditions Note: Elevated temperatures and light exposure exponentially accelerate degradation pathways.

Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Pathway
Solid (Bulk)-80°CArgonDark (Amber)> 2 YearsNone (Stable)
Solid (Aliquot)4°CAirDark3 - 6 MonthsSlow Autoxidation
Solid25°CAirAmbient Light< 1 MonthPhoto-oxidation[6]
Aqueous Sol.25°CAirAmbient Light< 24 HoursHydrolysis & Oxidation

Table 2: LC-MS Diagnostic Mass Shifts for Troubleshooting

ObservationMass Shift ( Δ Da)Suspected DegradantMechanistic Cause
+16 Da+15.99Oxindole / Hydroxyl derivativeMono-oxygenation by ROS[5]
+32 Da+31.98N'-formylkynurenine derivativeDioxetane formation & ring cleavage[2]
-14 Da-14.02Free carboxylic acidEster hydrolysis (Loss of CH3​ , gain of H )

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, your storage methodology must be paired with a validation protocol. Below are the step-by-step procedures for long-term storage and the analytical validation of those storage conditions.

Protocol A: Anaerobic Aliquoting and Long-Term Storage

Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and fresh oxygen into bulk containers. Single-use aliquoting isolates the bulk material from these variables.

  • Preparation: Transfer the newly received bulk compound, a microbalance, spatulas, and sterile amber glass vials into a glovebox purged with Argon (O2 < 1 ppm).

  • Aliquoting: Dispense the compound into single-experiment aliquots (e.g., 5 mg per vial).

  • Sealing: Cap the vials using PTFE-lined screw caps . Why PTFE? Standard silicone or rubber septa are highly permeable to oxygen over periods of months. PTFE provides a superior, impermeable gas barrier.

  • Secondary Containment: Wrap the caps in Parafilm. Place the vials inside a light-proof desiccator cabinet containing active Drierite (calcium sulfate) to sequester any trace moisture.

  • Storage: Transfer the desiccator to a -80°C freezer[4].

StorageWorkflow Start Bulk Material Receipt (Verify Purity via HPLC) Glovebox Transfer to Glovebox (Argon Atmosphere, <1ppm O2) Start->Glovebox Immediate transfer Aliquoting Dispense into Single-Use Amber Glass Vials Glovebox->Aliquoting Minimize exposure Sealing Seal with PTFE-Lined Caps & Parafilm Aliquoting->Sealing Maintain inert gas Desiccator Place in Light-Proof Desiccator with Drierite Sealing->Desiccator Moisture protection Storage Transfer to -80°C Freezer (Long-Term Storage) Desiccator->Storage Temperature control

Workflow for inert aliquoting and long-term cryogenic storage.

Protocol B: Forced Degradation for HPLC Method Validation (Self-Validating System)

Causality: You cannot prove your compound is stable unless your analytical method (HPLC) is proven to separate the intact compound from its degradants. This protocol intentionally degrades a sample to create a positive control reference standard.

  • Stock Preparation: Dissolve 1 mg of Methyl 3-amino-2-(1H-indol-3-yl)propanoate in 1 mL of a 50:50 Methanol/Water mixture.

  • Oxidative Stressing: Add 5 mM of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to the solution. AAPH is a water-soluble radical initiator that reliably generates ROS at a constant rate[5].

  • Incubation: Incubate the mixture at 40°C for 24 hours under ambient light.

  • Analysis: Inject the stressed sample alongside a freshly prepared, unstressed control sample into the HPLC.

  • Validation: You must observe distinct, baseline-resolved peaks for the oxidized derivatives (typically eluting earlier due to increased polarity from added oxygen). If the degradant peaks co-elute with your main peak, you must adjust your mobile phase gradient before trusting your purity assessments.

References

  • PubMed. "Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins."[Link]

  • PMC. "Oxidation of specific tryptophan residues inhibits high-affinity binding of cocaine and its metabolites to a humanized anticocaine mAb."[Link]

  • PubMed. "A kinetic study of the photodynamic effect on tryptophan methyl ester and tryptophan octyl ester in DOPC vesicles."[Link]

  • ResearchGate. "Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods." [Link]

Sources

Technical Support Center: Optimizing Esterification Yield for Methyl 3-amino-2-(1H-indol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Indole-Amino Acid Technical Support Center. As Application Scientists, we frequently see researchers struggle with the esterification of indole-containing β -amino acids like 3-amino-2-(1H-indol-3-yl)propanoic acid.

The fundamental challenge lies in the molecule's amphoteric nature and its highly electron-rich indole ring. Standard Fischer esterification conditions often lead to low yields, intractable polymeric mixtures, and severe darkening of the reaction solution. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting steps—adapted from validated tryptophan esterification protocols—to help you achieve >90% yields[1][2].

Part 1: Troubleshooting Guides & FAQs

Q: My reaction stalls at 60% conversion despite extended reflux times. How do I push the equilibrium? A: Esterification is a reversible equilibrium process. If you are using standard Fischer-Speier conditions (HCl gas/MeOH), water is generated as a byproduct, which promotes the reverse hydrolysis reaction.

  • Causality: To drive the reaction forward, you must remove water. Using the Trimethylchlorosilane (TMSCl) method circumvents this, as TMSCl acts as a water scavenger, reacting with moisture to form hexamethyldisiloxane, effectively pushing the equilibrium toward the ester[2]. Alternatively, use a high-pressure solid superacid system to shift the thermodynamic equilibrium[3].

Q: I am observing a black, tar-like substance in my flask instead of a clean product. What went wrong? A: This indicates severe degradation of the indole ring. The indole moiety is highly electron-rich and susceptible to oxidation and acid-catalyzed dimerization (especially at the C2/C3 positions) under harsh conditions.

  • Causality: If you used Thionyl Chloride (SOCl₂) and allowed the temperature to spike during addition, the harsh oxidizing nature of SOCl₂ likely destroyed the indole ring. Always add SOCl₂ dropwise at 0 °C under an inert Argon atmosphere[2]. If the problem persists, switch to the milder TMSCl protocol or an enzymatic lipase (Novozym 435) method[1].

Q: Why am I seeing polymeric byproducts on my LCMS? A: You are observing intermolecular amidation. 3-amino-2-(1H-indol-3-yl)propanoic acid is a zwitterion.

  • Causality: If the β -amino group is not fully protonated by a strong acid, it acts as a nucleophile and attacks the activated carboxyl groups of neighboring molecules, forming polymers. Ensure you are using at least 2.0 to 2.5 equivalents of your acid source (TMSCl or SOCl₂) to lock the amine as an unreactive hydrochloride salt[2].

Q: Why is it recommended to isolate the product as a hydrochloride salt rather than the free base? A: The target ester is an amphoteric molecule.

  • Causality: If you attempt a standard aqueous biphasic extraction (e.g., neutralizing with NaHCO₃ and extracting with ethyl acetate), the free base can partition into the aqueous layer or form stubborn emulsions, drastically reducing your isolated yield. By keeping the amine protonated, you bypass aqueous workup entirely. Simply concentrate the reaction mixture under vacuum and recrystallize the salt directly from a methanol-ether mixture[1].

Part 2: Mechanistic & Troubleshooting Workflows

Mechanism Z 3-amino-2-(1H-indol-3-yl)propanoic acid (Zwitterionic Form) A Amine Protonation via Anhydrous HCl (Prevents Intermolecular Amidation) Z->A TMSCl / MeOH B Carboxyl Activation (Acyl Chloride / Silyl Ester) A->B C Nucleophilic Attack by Methanol (Tetrahedral Intermediate) B->C D Elimination of H2O / Silanol C->D E Methyl 3-amino-2-(1H-indol-3-yl)propanoate Hydrochloride Salt D->E High Yield

Mechanistic pathway of zwitterion disruption and esterification.

Troubleshooting Start Sub-optimal Reaction Yield? Q1 Are polymeric byproducts detected via TLC/LCMS? Start->Q1 A1 Increase Acid Equivalents (Ensure full amine protonation) Q1->A1 Yes Q2 Is the reaction mixture turning dark brown/black? Q1->Q2 No A2 Switch to Mild TMSCl Method & Purge with Argon Q2->A2 Yes Q3 Is the reaction stalling at equilibrium (<60% yield)? Q2->Q3 No A3 Implement Azeotropic Water Removal or Solid Superacid Q3->A3 Yes

Decision tree for troubleshooting indole-amino acid esterification.

Part 3: Quantitative Data Comparison

Selecting the right synthetic route depends on your scale, equipment, and the sensitivity of your specific substrate batch.

Esterification MethodReagentsTemp (°C)Time (h)Typical YieldMechanistic Advantage
Thionyl Chloride SOCl₂ / MeOH0 to 652 - 485 - 90%Rapid in situ HCl generation; highly reactive acyl chloride intermediate[2].
Trimethylchlorosilane TMSCl / MeOH20 to 2512 - 24>90%Mild; avoids harsh oxidants; acts as an internal water scavenger[2].
Solid Superacid S₂O₈²⁻/CeO₂ / MeOH1502 - 5~94.5%Heterogeneous catalyst; enables easy recovery and green chemistry[3].
Enzymatic Lipase (Novozym 435)30 - 6024 - 48VariableHighly selective; neutral conditions completely prevent indole degradation[1].

Part 4: Self-Validating Experimental Protocols

Protocol A: TMSCl-Mediated Esterification (Recommended for High Yield & Purity)

This method is strongly recommended as it avoids the harsh oxidizing environment of SOCl₂, protecting the sensitive indole ring while pushing the reaction to completion via water scavenging[2].

  • Reaction Setup: Suspend 3-amino-2-(1H-indol-3-yl)propanoic acid (0.1 mol) in anhydrous methanol (100 mL) in a flame-dried round-bottom flask.

    • Causality Check: Purge the flask with Argon. The inert atmosphere prevents oxidative degradation of the indole ring during the reaction.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add freshly distilled chlorotrimethylsilane (TMSCl) (0.2 mol, 2.0 equiv) dropwise via an addition funnel.

    • Causality Check: TMSCl reacts immediately with MeOH to generate anhydrous HCl and TMS-OMe. The 2.0 equivalents ensure the β -amine is rapidly protonated, preventing self-polymerization.

  • Reaction Execution: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12-24 hours.

    • Validation: Monitor via TLC (eluent: 5% acetone, 15% dichloromethane, 80% hexanes). The reaction is complete when the baseline zwitterion spot disappears.

  • Work-up & Isolation: Cool the reaction solution and concentrate under vacuum (10 mmHg, 40 °C) to remove all volatiles (methanol and hexamethyldisiloxane).

  • Purification: Cool the resulting residue to -10 °C to induce crystallization. Wash the solid with cold (0 °C) ethylene dichloride (20 mL) and filter. Recrystallize from a methanol-ether mixture to yield the pure Methyl 3-amino-2-(1H-indol-3-yl)propanoate hydrochloride salt[1].

Protocol B: Solid Superacid Catalysis (Recommended for Scale-up)

Utilizing a radio-frequency plasma-modified S₂O₈²⁻/CeO₂ catalyst provides a green, recoverable alternative to liquid acids[3].

  • Catalyst Preparation: Ensure the S₂O₈²⁻/CeO₂ catalyst has been activated (plasma modification increases surface oxygen vacancies and total acid content)[3].

  • Reaction Setup: In a high-pressure reactor, combine the amino acid substrate, methanol, and the solid superacid catalyst (typically 5-10% w/w).

  • Pressurization & Heating: Seal the reactor and heat to 150 °C at 1 MPa. Stir for 2 to 3 hours.

    • Causality Check: Do not exceed 150 °C. Higher temperatures lead to carbon deposition on the catalyst surface, blocking acidic sites and reducing yield[3].

  • Catalyst Recovery: Filter the reaction mixture while hot to recover the heterogeneous catalyst (which can be washed and regenerated).

  • Isolation: Concentrate the filtrate in vacuo to obtain the target methyl ester.

References

  • MDPI. S2O82−/CeO2 Solid Superacid Catalyst Prepared by Radio-Frequency Plasma-Assisted Hydrothermal Method. Retrieved from: [Link]

Sources

Reducing byproducts in Methyl 3-amino-2-(1H-indol-3-yl)propanoate crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 3-amino-2-(1H-indol-3-yl)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals isolate high-purity Methyl 3-amino-2-(1H-indol-3-yl)propanoate.

This specific β -amino acid derivative presents a unique triad of crystallization challenges: an electron-rich indole ring susceptible to oxidation, a labile methyl ester prone to hydrolysis, and a nucleophilic primary amine capable of intermolecular amidation. Successful crystallization requires a self-validating system that thermodynamically suppresses these competing pathways.

Mechanistic Overview of Degradation Pathways

G Substrate Methyl 3-amino-2-(1H-indol-3-yl)propanoate (Target Compound) Hydrolysis Ester Hydrolysis (Free Acid) Substrate->Hydrolysis H2O, Heat, Acid/Base Oxidation Indole Oxidation (Oxindoles/Dimers) Substrate->Oxidation O2, Light, Metals Amidation Intermolecular Amidation (Oligomers) Substrate->Amidation High Conc., Free Base Mitigation1 Anhydrous Solvents & Temp < 40°C Hydrolysis->Mitigation1 Mitigation2 Inert Atmosphere (Ar/N2 Sparging) Oxidation->Mitigation2 Mitigation3 In-situ Salt Formation (e.g., HCl) Amidation->Mitigation3

Fig 1: Degradation pathways of Methyl 3-amino-2-(1H-indol-3-yl)propanoate and mitigation strategies.

Quantitative Byproduct Profiling & Troubleshooting Metrics

To effectively troubleshoot your crystallization, compare your analytical data against the known degradation markers summarized below.

Byproduct ClassStructural Marker (LC-MS/NMR)Primary CausalityPreventive Threshold / Action
Free Acid (Hydrolysis) [M-14]⁺ (Loss of CH₂ group)Trace water + Temp > 40°CKarl Fischer (KF) < 0.1% water
Oxindoles / Indigoids +16 Da (Oxidation) or coloredO₂ exposure, trace metalsSparging with Ar/N₂
Polyamides (Oligomers) [2M-32]⁺ (Dimerization)Free base concentrationpH < 3 (In-situ salt formation)
Frequently Asked Questions (FAQs)

Q1: Why am I seeing a high percentage of the free carboxylic acid byproduct after crystallization? Causality & Solution: Methyl esters of amino acids are highly susceptible to hydrolysis. Prolonged heating during the dissolution phase in the presence of trace water and residual acidic/basic impurities from upstream synthesis drives the equilibrium toward the free 3-amino-2-(1H-indol-3-yl)propanoic acid. As noted in industrial patent literature for amino acid methyl esters 1, prolonged operations at high temperatures cause both hydrolysis and potential epimerization. Fix: Limit dissolution temperatures to strictly < 40°C. Utilize anhydrous solvents (KF < 0.1%). If an anti-solvent addition is used, ensure the anti-solvent (e.g., MTBE or heptane) is dried over molecular sieves.

Q2: My isolated crystals exhibit a pink or light brown discoloration, and HPLC shows a +16 Da mass shift. What is happening? Causality & Solution: The indole core is highly electron-rich and prone to auto-oxidation. Exposure to atmospheric oxygen and light during crystallization leads to the formation of oxindole derivatives (+16 Da) or further dimerization into colored indigoid-like byproducts 23. Fix: Crystallization must be performed under an inert atmosphere. Sparge all crystallization solvents with Argon or Nitrogen for at least 15 minutes prior to use. Use amber glassware to minimize photo-oxidation.

Q3: LC-MS analysis reveals higher molecular weight impurities. How do I prevent oligomerization? Causality & Solution: The molecule possesses both a nucleophilic primary amine and an electrophilic methyl ester. In its free base form, especially at high concentrations during crystallization, intermolecular amidation occurs, forming dimers or polyamides. Fix: The most thermodynamically self-validating approach to prevent this is to crystallize the compound as a mineral acid salt. Protonating the primary amine completely neutralizes its nucleophilicity, shutting down the oligomerization pathway entirely.

Self-Validating Experimental Protocol: Anhydrous Hydrochloride Salt Crystallization

This protocol is designed as a self-validating system: by converting the free base to the HCl salt in situ, you simultaneously prevent oligomerization, stabilize the indole ring against oxidation, and reduce the solubility to drive precipitation without requiring excessive cooling or evaporation.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude Methyl 3-amino-2-(1H-indol-3-yl)propanoate free base (1.0 eq) in anhydrous methanol (5 volumes) under an Argon atmosphere in an amber-glass reactor.

  • Temperature Control: Maintain the reactor temperature at 15–20°C. Critical: Do not exceed 40°C to prevent ester hydrolysis.

  • Acidification: Slowly add anhydrous HCl in methanol (1.1 eq) dropwise over 30 minutes. Monitor the pH to ensure it drops below 3.0. (Causality: This protonates the amine, preventing intermolecular amidation).

  • Anti-Solvent Addition: Gradually add anhydrous methyl tert-butyl ether (MTBE) (10-15 volumes) over 1 hour while maintaining moderate agitation (250 rpm).

  • Aging: Age the slurry at 0–5°C for 4 hours to maximize yield. (Causality: Low-temperature aging minimizes the kinetic energy available for oxidation while maximizing thermodynamic crystal lattice formation).

  • Isolation: Filter the crystals under a blanket of Nitrogen. Wash the filter cake with cold, anhydrous MTBE (2 volumes).

  • Drying: Dry the crystals in a vacuum oven at 30°C until constant weight is achieved.

References
  • US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester - Google Patents.
  • A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles - ACS Publications.
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives - Frontiers.

Sources

Technical Support Center: Optimizing LC-MS Analysis of Methyl 3-amino-2-(1H-indol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of Methyl 3-amino-2-(1H-indol-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution and quality of their chromatographic data for this and similar indole-containing amino acid esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why am I observing poor peak shape (tailing, fronting, or splitting) for my analyte?

Poor peak shape is a common issue in LC-MS analysis and can arise from a variety of factors, from sample preparation to instrument conditions. For a polar, ionizable compound like Methyl 3-amino-2-(1H-indol-3-yl)propanoate, which contains both a basic amine and a labile ester, several factors can contribute to asymmetrical peaks.

Troubleshooting Steps:
  • Solvent Mismatch: Injecting your sample in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than your initial mobile phase can cause peak fronting or splitting.[1][2] The strong solvent carries the analyte band too quickly at the start, leading to a distorted peak shape.

    • Solution: As a best practice, dissolve and inject your sample in the initial mobile phase or a weaker solvent. If sample solubility is an issue, minimize the injection volume.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Secondary Interactions with Residual Silanols: The basic amine group of your analyte can interact with acidic residual silanol groups on the silica-based stationary phase, causing peak tailing.[2]

    • Solution:

      • Use a Modern, End-capped Column: Employ a column with high-purity silica and advanced end-capping to minimize exposed silanols.

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) will protonate the basic amine group of the analyte and also suppress the ionization of residual silanols, reducing these secondary interactions.[3]

      • Increase Ionic Strength: Adding a buffer, such as 10 mM ammonium formate or ammonium acetate, to the mobile phase can help to shield the silanol interactions.[4][5]

  • Column Degradation or Contamination: A void at the head of the column, a clogged frit, or contamination from previous analyses can cause peak splitting or tailing.[1][2]

    • Solution:

      • Flush the column: Use a strong solvent to wash the column.

      • Reverse the column (if permissible by the manufacturer) and flush it.

      • Replace the column or guard column if the problem persists.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape Observed q1 Is the peak fronting, tailing, or split? start->q1 fronting Fronting q1->fronting Fronting tailing Tailing q1->tailing Tailing split Split q1->split Split check_solvent Check for solvent mismatch (sample solvent > mobile phase strength) fronting->check_solvent check_silanol Investigate secondary interactions (silanol effects) tailing->check_silanol check_column Inspect column health split->check_column reduce_conc Reduce sample concentration/injection volume check_solvent->reduce_conc If mismatch is not the issue adjust_ph Lower mobile phase pH (e.g., 0.1% Formic Acid) check_silanol->adjust_ph add_buffer Add buffer (e.g., 10mM Ammonium Formate) adjust_ph->add_buffer If tailing persists flush_column Flush or replace column/guard column check_column->flush_column

Caption: Troubleshooting logic for diagnosing poor peak shapes.

How can I improve the retention of this polar analyte on a reversed-phase column?

Methyl 3-amino-2-(1H-indol-3-yl)propanoate is a polar molecule and may exhibit poor retention on traditional C18 columns, eluting near the void volume. This can lead to co-elution with other unretained matrix components and ion suppression.

Strategies for Increasing Retention:
  • Modify Mobile Phase Composition:

    • Decrease the Organic Content: Reduce the initial percentage of organic solvent (acetonitrile or methanol) in your gradient. However, be cautious of using very high aqueous mobile phases (>95%) with standard C18 columns, as this can lead to stationary phase dewetting.

    • Use a Different Organic Modifier: Methanol is a more polar organic solvent than acetonitrile and can offer different selectivity and potentially increased retention for certain polar compounds.[6]

  • Adjust Mobile Phase pH: The retention of ionizable analytes is highly dependent on the mobile phase pH.[3][6]

    • By using a mobile phase with a pH that ensures the analyte is in its desired ionic state, you can manipulate its retention. For this compound, which has a primary amine, a slightly higher pH (e.g., using ammonium bicarbonate) could potentially increase retention by reducing its polarity, but care must be taken to stay within the column's stable pH range. Conversely, a low pH (using formic or acetic acid) will protonate the amine, which can also affect retention, often decreasing it in reversed-phase.

  • Employ a Different Stationary Phase:

    • AQ" or "Aqueous Stable" C18 Columns: These columns are designed to be stable in highly aqueous mobile phases and prevent dewetting.

    • Polar-Embedded Stationary Phases: Columns with polar-embedded groups (e.g., amide, carbamate) can provide alternative selectivity and enhanced retention for polar analytes through dipole-dipole interactions.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase with a high organic mobile phase, and elution is based on the analyte partitioning into a water layer on the stationary phase surface.[4]

  • Use of Volatile Ion-Pairing Reagents: While traditional ion-pairing agents are not MS-friendly, volatile ones can be used. However, they can contaminate the system and should be used with caution.[5]

My analysis requires chiral separation. How can I resolve the enantiomers of Methyl 3-amino-2-(1H-indol-3-yl)propanoate?

As this molecule contains a chiral center, separating its enantiomers may be crucial for pharmaceutical or biological studies. This requires a chiral stationary phase (CSP) or a chiral mobile phase additive.

Approaches for Chiral Separation:
  • Chiral Stationary Phases (CSPs): This is the most common approach for chiral separations in HPLC.[7]

    • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely used. They often provide good enantioselectivity in normal-phase, polar organic, or reversed-phase modes. For LC-MS compatibility, reversed-phase conditions are preferred.[8]

    • Macrocyclic Glycopeptide CSPs (e.g., vancomycin, teicoplanin): These are well-suited for reversed-phase and polar organic modes and are highly compatible with mass spectrometry.[8]

    • Zwitterionic CSPs: These have shown success in separating tryptophan derivatives and other amino acids.[9]

  • Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column (e.g., a C18 column).

    • Example: A mobile phase containing L-isoleucine and cupric sulfate has been used for the chiral separation of DL-tryptophan on a C18 column.[10]

Experimental Protocol for Chiral Method Development:
  • Column Selection: Start with a polysaccharide-based or macrocyclic glycopeptide CSP.

  • Mobile Phase Screening:

    • For reversed-phase, screen mobile phases consisting of acetonitrile or methanol with aqueous buffers like ammonium formate or acetate.

    • Adjusting the pH with formic or acetic acid can significantly impact selectivity.[8]

  • Optimization:

    • Optimize the organic modifier concentration and the mobile phase additives.

    • Lowering the column temperature can sometimes improve chiral resolution.

What are the expected mass spectral fragments for this compound, and how can I optimize my MS/MS method?

For confident identification and quantification, a robust MS/MS method is essential. This involves selecting the appropriate precursor ion and optimizing the collision energy to generate specific and abundant product ions.

Predicted Fragmentation Pattern:

The structure of Methyl 3-amino-2-(1H-indol-3-yl)propanoate suggests several likely fragmentation pathways in positive ion mode ESI-MS/MS.

  • Precursor Ion: The protonated molecule [M+H]⁺.

  • Expected Product Ions:

    • Loss of the Methyl Ester Group: A common fragmentation pathway for amino acid esters is the neutral loss of the ester group as methanol (CH₃OH) or the loss of the methoxy group as a radical followed by the loss of CO.

    • Cleavage of the Side Chain: Fragmentation of the bond between the indole ring and the propanoate side chain can lead to a stable indolyl-methyl cation.

    • Decarboxylation: Loss of the entire carboxyl group.

Table of Predicted MS/MS Transitions:
Precursor Ion (m/z)Predicted Product Ion (m/z)Description of Neutral Loss
[M+H]⁺VariesLoss of the methyl ester group
[M+H]⁺VariesCleavage of the propanoate side chain
[M+H]⁺ViesDecarboxylation

Note: The exact m/z values will depend on the elemental composition of the molecule. Optimal product ions and collision energies should be determined empirically on the specific instrument being used.[11]

Workflow for MS/MS Method Optimization:

start Start MS/MS Optimization infuse Infuse a standard solution of the analyte directly into the mass spectrometer start->infuse full_scan Acquire a full scan (Q1) spectrum to confirm the [M+H]+ precursor ion infuse->full_scan product_scan Perform a product ion scan of the selected precursor ion full_scan->product_scan vary_ce Vary the collision energy (CE) to find the optimal setting for key fragments product_scan->vary_ce select_transitions Select 2-3 specific and intense product ions for the MRM method vary_ce->select_transitions optimize_dp_ep Optimize declustering potential (DP) and entrance potential (EP) select_transitions->optimize_dp_ep final_method Finalize and save the MRM method optimize_dp_ep->final_method

Caption: Workflow for optimizing an MS/MS method for a new compound.

By systematically addressing these common challenges, you can significantly improve the quality and resolution of your LC-MS data for Methyl 3-amino-2-(1H-indol-3-yl)propanoate and related compounds.

References
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • LC-MS Troubleshooting Guide. Technology Networks. [Link]

  • Mobile phases compatible for LC/MS. Shimadzu. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers. PMC. [Link]

  • Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. PMC. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. [Link]

  • Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS. PMC. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. ResearchGate. [Link]

  • LC-MS Troubleshooting: From Frustration to Fix. LCGC International. [Link]

  • Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids. PMC. [Link]

  • Chiral Separations: A Review of Current Topics and Trends. Analytical Chemistry. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Methyl 3-amino-2-(1H-indol-3-yl)propanoate Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for handling Methyl 3-amino-2-(1H-indol-3-yl)propanoate . As a Senior Application Scientist, I frequently see researchers encounter significant bottlenecks when working with this specific β -amino ester.

The core of the problem lies in its topology: the bulky 1H-indol-3-yl group is situated at the α -position (C2) relative to the methyl ester, while the primary amine is at the β -position (C3). This creates a highly congested steric environment that severely impedes nucleophilic attacks at both the C3-amine (during amidation/peptide coupling) and the C1-ester (during hydrolysis). Furthermore, the C2 proton is highly prone to enolization, meaning that forcing conditions will almost certainly lead to epimerization and loss of stereochemical integrity.

This guide provides field-proven, self-validating protocols to bypass these steric hurdles while maintaining high yields and optical purity.

Part 1: N-Acylation of the Hindered C3-Amine

The Mechanistic Challenge

Traditional coupling reagents like EDC/HOBt or HATU generate bulky active esters (e.g., OBt or OAt esters). When these bulky intermediates attempt to approach the C3-amine of our target molecule, the adjacent C2-indole ring creates severe steric repulsion, leading to sluggish kinetics, incomplete reactions, and increased side-product formation (such as guanidinylation of the amine).

The Solution: COMU-Mediated Coupling

To overcome this, we transition to the third-generation uronium salt COMU [1]. COMU utilizes an Oxyma leaving group rather than a benzotriazole. The resulting Oxyma active ester is significantly less sterically shielded. More importantly, COMU features a morpholino backbone that acts as an internal hydrogen bond acceptor, accelerating the nucleophilic attack of the hindered amine.

COMU_Pathway Acid Carboxylic Acid + DIPEA COMU COMU Activation (Morpholino effect) Acid->COMU Deprotonation ActiveEster Oxyma Active Ester (Less Sterically Shielded) COMU->ActiveEster Rapid Rearrangement Product Amide Product (High Yield) ActiveEster->Product Nucleophilic Attack Amine Methyl 3-amino-2- (1H-indol-3-yl)propanoate Amine->Product Hindered Amine

Caption: COMU-mediated activation and amidation pathway for sterically hindered amines.

Self-Validating Protocol: COMU Amidation
  • Pre-activation: Dissolve the target carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.4 eq).

  • Visual Validation Check 1: The solution will immediately turn yellow/orange, indicating the formation of the Oxyma active ester. Stir for 2 minutes.

  • Amine Addition: Add Methyl 3-amino-2-(1H-indol-3-yl)propanoate (1.0 eq) dropwise as a solution in DMF.

  • Reaction Monitoring (Validation Check 2): Stir at room temperature. Monitor the reaction visually; the color will fade from orange to pale yellow/colorless as the Oxyma ester is consumed. Confirm completion via LC-MS (typically 30–60 minutes).

  • Workup: Quench with water, extract with EtOAc, and wash sequentially with 5% citric acid, saturated NaHCO 3​ , and brine.

Part 2: Hydrolysis of the Hindered C1-Methyl Ester

The Mechanistic Challenge

Standard saponification relies on the attack of a hydroxide ion on the ester carbonyl. The C2-indole group physically shields the Bürgi-Dunitz trajectory required for hydroxide attack. If you attempt to force the reaction using heat or extended times in NaOH/MeOH, the basic conditions will deprotonate the acidic C2 α -proton, causing enolization and irreversible epimerization of your stereocenter.

The Solution: Nucleophilic Cleavage via Me 3​ SnOH

Instead of basic saponification, we utilize Trimethyltin hydroxide (Me 3​ SnOH) in 1,2-dichloroethane (DCE) [2]. Me 3​ SnOH acts as a soft nucleophile that attacks the ester under mild, anhydrous conditions. This completely bypasses the need for harsh aqueous bases, preserving the C2 stereocenter. Alternatively, Potassium trimethylsilanolate (KOTMS) can be used for highly water-sensitive substrates[3].

Me3SnOH_Hydrolysis Start Hindered Methyl Ester (C1-Ester) Path1 Standard Saponification (NaOH/H2O, Heat) Start->Path1 Path2 Me3SnOH / DCE (80°C, Anhydrous) Start->Path2 Epimer Epimerization at C2 (Product Degradation) Path1->Epimer Prolonged heating causes enolization Success Clean Carboxylic Acid (Retention of Stereocenter) Path2->Success Mild nucleophilic cleavage

Caption: Comparison of hydrolysis pathways for sterically hindered methyl esters.

Self-Validating Protocol: Me 3​ SnOH Hydrolysis
  • Reagent Mixing: Dissolve the hindered methyl ester (1.0 eq) in anhydrous DCE (0.1 M). Add Me 3​ SnOH (3.0 to 5.0 eq).

  • Heating: Heat the mixture to 70–80 °C under a nitrogen atmosphere for 12–24 hours.

  • Chromatographic Validation: Monitor by LC-MS. Crucial validation: Run a chiral HPLC or carefully check the reverse-phase LC-MS chromatogram. The absence of a closely eluting diastereomeric/epimeric peak confirms that the C2 stereocenter remains intact.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc and wash vigorously with 5% aqueous KF (Potassium Fluoride) to precipitate and remove toxic tin byproducts as insoluble polymeric tin fluorides.

Part 3: Quantitative Data Summaries

To guide your experimental design, below are comparative data tables synthesizing expected outcomes based on literature and field experience.

Table 1: Comparison of Coupling Reagents for Hindered β -Amines

Coupling ReagentActive Ester FormedTypical Reaction TimeYield (%)Epimerization Risk
EDC / HOBtOBt (Highly Shielded)12 - 24 hours30 - 45%Moderate
HATU / DIPEAOAt (Moderately Shielded)4 - 8 hours60 - 75%Low
COMU / DIPEA Oxyma (Unshielded) 0.5 - 1 hour 85 - 98% Very Low

Table 2: Comparison of Ester Hydrolysis Methods for C2-Hindered Esters

Hydrolysis ConditionMechanismTemp (°C)Yield (%)Stereochemical Integrity
LiOH / THF / H 2​ OSaponification25 - 60< 40%Poor (High Epimerization)
KOTMS / THFNucleophilic Cleavage2570 - 85%Excellent
Me 3​ SnOH / DCE Nucleophilic Cleavage 70 - 80 85 - 95% Excellent (>99% ee)

Part 4: Frequently Asked Questions (FAQs)

Q: Why am I seeing a double peak in my LC-MS after attempting LiOH hydrolysis? A: You are observing epimerization. The C2 proton adjacent to the indole ring and the ester is acidic. Extended exposure to aqueous base (LiOH/NaOH) causes enolization, flipping the stereocenter. Switch to the Me 3​ SnOH or KOTMS protocols to prevent this.

Q: Can I use microwave irradiation to speed up the amidation with HATU? A: While microwave irradiation can force the amidation of sterically hindered amines, it significantly increases the risk of guanidinylation (where the amine attacks the uronium salt of HATU directly instead of the active ester). If you must use microwave heating, switch to COMU, which has a much lower propensity for guanidinylation side-reactions.

Q: My Me 3​ SnOH hydrolysis is stuck at 50% conversion. How can I drive it to completion? A: Trimethyltin hydroxide can sometimes oligomerize or deactivate if the reagent is old or exposed to moisture. Ensure you are using fresh Me 3​ SnOH. You can also safely push the equivalents up to 5.0 eq or switch the solvent to a slightly higher boiling point solvent like toluene if the substrate is exceptionally hindered.

Part 5: References

  • El-Faham, A., Subirós-Funosas, R., Prohens, R., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry–A European Journal, 15(37), 9404-9416. URL:[Link]

  • Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition, 44(9), 1378-1382. URL:[Link]

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834. URL:[Link]

Validation & Comparative

Reactivity Profiling: Methyl 3-amino-2-(1H-indol-3-yl)propanoate vs. L-Tryptophan Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of peptidomimetics and alkaloid synthesis, the structural positioning of functional groups dictates both chemical reactivity and biological stability. This guide provides an objective, data-driven comparison between the standard α-amino ester L-Tryptophan methyl ester (L-Trp-OMe) and its β-amino isomer, Methyl 3-amino-2-(1H-indol-3-yl)propanoate .

By shifting the amino group from the α-carbon to the β-carbon and placing the bulky indole ring directly on the α-carbon, researchers fundamentally alter the molecule's electronic landscape, steric hindrance, and cyclization trajectories[1].

Structural and Electronic Causality

To master the application of these two building blocks, one must understand the causality behind their divergent behaviors:

  • Amine Nucleophilicity & Basicity: In L-Trp-OMe, the α-amine is positioned adjacent to the electron-withdrawing ester group, which depresses its pKa to approximately 7.5. In contrast, the β-isomer features a primary amine (-CH2-NH2) insulated from the ester by an additional carbon. This lack of inductive withdrawal raises the pKa to ~9.5, rendering the β-amine a significantly stronger and sterically unhindered nucleophile[2].

  • Ester Steric Shielding: The ester group in L-Trp-OMe is relatively accessible. However, in methyl 3-amino-2-(1H-indol-3-yl)propanoate, the bulky, electron-rich indole ring is directly attached to the α-carbon. This creates a severe steric shield around the ester carbonyl, drastically reducing the kinetics of saponification or C-terminal coupling.

  • Enzymatic Recognition: Standard proteases (e.g., trypsin, chymotrypsin) have evolved to recognize the precise spatial arrangement of α-amino acids. The insertion of a methylene spacer in the β-isomer disrupts this recognition, conferring near-total proteolytic resistance—a critical advantage in drug development[1].

Structural_Logic A L-Tryptophan Methyl Ester (α-Amino Isomer) A1 Amine Reactivity Moderately Hindered pKa ~7.5 A->A1 A2 Ester Hydrolysis Fast (Standard Kinetics) A->A2 B Methyl 3-amino-2-(indol-3-yl)propanoate (β-Amino Isomer) B1 Amine Reactivity Unhindered Primary Amine pKa ~9.5 B->B1 B2 Ester Hydrolysis Slow (α-Indole Steric Shielding) B->B2

Fig 1: Structural causality dictating the divergent reactivity profiles of tryptophan ester isomers.

Quantitative Reactivity Comparison

The structural differences translate directly into measurable performance metrics in the laboratory. The table below summarizes the quantitative and qualitative reactivity profiles of both compounds.

ParameterL-Tryptophan Methyl EsterMethyl 3-amino-2-(1H-indol-3-yl)propanoate
Structural Class α-Amino Esterβ-Amino Ester (α-substituted)
Amine pKa (est.) ~7.5~9.5
Amine Sterics Moderate (Secondary-like environment)Minimal (Primary -CH2-NH2)
Ester Sterics MinimalHigh (Bulky Indole at α-carbon)
Proteolytic Stability Low (Rapid cleavage)High (Resistant to standard proteases)
Pictet-Spengler Product Tetrahydro-β-carboline (6-membered)Azepino[4,5-b]indole (7-membered)
Esterification Method SOCl₂/MeOH or TMSCl/MeOH[3]Arndt-Eistert homologation / C-C coupling[2]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints to verify mechanistic success.

Protocol A: Divergent Pictet-Spengler Cyclization

The nucleophilicity of the indole C2 position drives condensation with aldehydes[4]. However, the ring size formed depends entirely on the amine's position.

Objective: Synthesize and validate the cyclized alkaloid scaffolds.

  • Imine Formation: Dissolve 1.0 mmol of the chosen ester (L-Trp-OMe or the β-isomer) in 10 mL anhydrous dichloromethane (DCM). Add 1.1 mmol of benzaldehyde and 0.5 g of 4Å molecular sieves. Stir at room temperature for 4 hours.

    • Validation Checkpoint 1: Monitor via TLC (Ninhydrin stain). The primary amine spot must completely disappear, confirming quantitative imine formation.

  • Acid-Catalyzed Cyclization: Cool the mixture to 0 °C. Dropwise, add 1.2 mmol of Trifluoroacetic acid (TFA).

    • For L-Trp-OMe : Stir for 2 hours at room temperature. The 6-membered ring closure is kinetically favored.

    • For the β-isomer : Reflux at 40 °C for 12-16 hours. The 7-membered ring closure faces a higher entropic barrier and requires thermal driving force.

  • Quench & Isolate: Quench with saturated NaHCO₃, extract with DCM, and concentrate in vacuo.

    • Validation Checkpoint 2: Analyze via LC-MS. L-Trp-OMe yields a mass corresponding to the tetrahydro-β-carboline. The β-isomer yields the azepino[4,5-b]indole. Confirm the regiochemistry via ¹H-NMR (disappearance of the indole C2 proton signal).

PS_Workflow Start Imine Intermediate C1 C2-Attack (α-Isomer) Start->C1 C2 C2-Attack (β-Isomer) Start->C2 R1 6-Membered Ring (β-Carboline) C1->R1 V1 Validation: LC-MS Fast Kinetics R1->V1 R2 7-Membered Ring (Azepinoindole) C2->R2 V2 Validation: NMR Slow Kinetics R2->V2

Fig 2: Self-validating workflow for divergent Pictet-Spengler cyclization pathways.

Protocol B: Comparative Peptide Coupling (N-Terminal)

This protocol demonstrates the enhanced nucleophilicity of the β-amine.

Objective: Couple Fmoc-Ala-OH to the respective tryptophan ester derivatives.

  • Activation: In a dry flask, dissolve 1.2 mmol Fmoc-Ala-OH and 1.2 mmol HATU in 5 mL anhydrous DMF. Add 2.5 mmol DIPEA. Stir for 5 minutes to form the active ester.

  • Coupling: Add 1.0 mmol of the hydrochloride salt of either L-Trp-OMe or the β-isomer.

    • Validation Checkpoint 1: Monitor the reaction via HPLC. The β-isomer will reach >95% conversion significantly faster (typically <15 mins) than L-Trp-OMe (~45 mins) due to the unhindered nature of its primary amine.

  • Workup: Dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and evaporate.

    • Validation Checkpoint 2: Confirm product identity via high-resolution mass spectrometry (HRMS).

Conclusion

The choice between L-Tryptophan methyl ester and Methyl 3-amino-2-(1H-indol-3-yl)propanoate is not merely a matter of substitution; it is a fundamental shift in chemical logic. While L-Trp-OMe remains the gold standard for native peptide synthesis and classical β-carboline generation[3], the β-isomer offers a powerful alternative for researchers aiming to engineer protease resistance, exploit highly nucleophilic primary amines, or synthesize expanded 7-membered azepinoindole macrocycles[1].

References

  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from[Link]

  • The Royal Society of Chemistry. CHAPTER 9: Nitrogen Heterocycles. Retrieved from[Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Retrieved from[Link]

Sources

Validating the enantiomeric purity of Methyl 3-amino-2-(1H-indol-3-yl)propanoate via chiral HPLC

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with validating the enantiomeric purity of complex peptidomimetics and active pharmaceutical ingredients (APIs). The ability to separate free and esterified amino acid enantiomers is critical for asymmetric synthesis and pharmaceutical quality control [1].

Validating the enantiomeric excess ( ee ) of Methyl 3-amino-2-(1H-indol-3-yl)propanoate requires a nuanced understanding of its structural causality. Unlike native zwitterionic amino acids, which are poorly soluble in non-polar solvents and require specialized aqueous conditions , the esterification of the carboxylate group in this analyte eliminates its zwitterionic nature. This dramatically increases its lipophilicity [2], allowing us to deploy both Normal Phase (NP) and specialized Aqueous Acidic chromatographic methods.

This guide objectively compares two field-proven methodologies—Polysaccharide-based and Crown Ether-based Chiral Stationary Phases (CSPs)—detailing the mechanistic causality and self-validating protocols required for robust analytical validation.

Mechanistic Profiling & CSP Selection

To achieve baseline resolution ( Rs​>1.5 ), the chosen CSP must provide at least three points of stereoselective interaction. We compare two mechanistically distinct approaches:

Method A: Polysaccharide CSP (Chiralpak AD-H) Chiralpak AD-H consists of amylose tris(3,5-dimethylphenylcarbamate) coated on silica.

  • Causality: The carbamate linkages act as robust hydrogen bond donors/acceptors for the analyte's primary amine and ester carbonyl. Simultaneously, the 3,5-dimethylphenyl groups engage in strong π−π interactions with the electron-rich indole ring. Because the analyte possesses a free primary amine, it is highly susceptible to secondary interactions with residual silanols on the silica support. Adding a basic modifier like 0.1% Diethylamine (DEA) is strictly required to competitively bind these active sites, preventing severe peak tailing [3].

Method B: Crown Ether CSP (Crownpak CR+) Crownpak CR(+) utilizes a chiral crown ether dynamically coated onto a reversed-phase support.

  • Causality: Chiral recognition relies entirely on the formation of a host-guest inclusion complex. The cavity of the crown ether selectively encapsulates the protonated primary amine (-NH 3+​ ). Therefore, the mobile phase must be highly acidic (pH 1.0–2.0) to ensure complete protonation of the β -amine. The bulky indole ring and methyl ester provide the steric repulsion necessary to differentiate the enantiomers during complexation.

Mechanism cluster_AD Polysaccharide CSP (Chiralpak AD-H) cluster_CR Crown Ether CSP (Crownpak CR+) Analyte Methyl 3-amino-2-(1H-indol-3-yl)propanoate (Analyte) AD_H Hydrogen Bonding (Carbamate ↔ Amine/Ester) Analyte->AD_H Normal Phase (Hexane/IPA/DEA) AD_Pi π-π Interactions (Phenyl ↔ Indole Ring) Analyte->AD_Pi CR_Host Host-Guest Complexation (Crown Cavity ↔ NH3+) Analyte->CR_Host Aqueous Acidic (pH 1.5 HClO4) CR_Steric Steric Repulsion (Chiral Barrier ↔ Indole) Analyte->CR_Steric

Fig 1. Chiral recognition mechanisms for Methyl 3-amino-2-(1H-indol-3-yl)propanoate across CSPs.

Experimental Methodologies & Self-Validating Protocols

A trustworthy analytical method must be a self-validating system. You cannot accurately determine enantiomeric purity without first proving that the system can resolve the enantiomers without bias or degradation.

Workflow Step1 1. Racemic Standard Preparation (Dissolve in Mobile Phase) Step2 2. System Suitability Testing (SST) (Verify Rs > 1.5, Tailing < 1.5) Step1->Step2 Inject 10 µL Step2->Step1 SST Failed (Optimize) Step3 3. Enantiomer Spiking (Confirm Elution Order) Step2->Step3 SST Passed Step4 4. Sample Analysis (Calculate % ee and Purity) Step3->Step4 Order Validated

Fig 2. Self-validating experimental workflow for enantiomeric purity determination via chiral HPLC.

Protocol A: Normal Phase Separation (Chiralpak AD-H)
  • Preparation: Dissolve the racemic standard in Hexane/Ethanol (50:50) to a concentration of 1 mg/mL.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Causality: IPA acts as the polar modifier to elute the compound, while DEA acts as a tailing suppressor.

  • Conditions: Flow rate at 1.0 mL/min, Column Temperature at 25 °C, UV Detection at 220 nm and 280 nm (specific for the indole chromophore).

  • Validation: Inject the racemate. Ensure Rs​>2.0 . Spike the sample with the pure (S)-enantiomer to definitively map the elution order.

Protocol B: Aqueous Acidic Separation (Crownpak CR+)
  • Preparation: Dissolve the racemic standard directly in the mobile phase to prevent solvent-shock.

  • Mobile Phase: Aqueous Perchloric Acid (pH 1.5) / Methanol (90:10 v/v). Causality: Perchloric acid provides the necessary hydronium ions to protonate the amine without introducing strongly coordinating counter-ions that might disrupt the crown ether cavity.

  • Conditions: Flow rate at 0.6 mL/min. Crucial Step: Set column temperature to 10 °C. Causality: Lowering the temperature thermodynamically favors the host-guest inclusion complex, significantly improving enantioselectivity and retention [4].

  • Validation: Inject the racemate and verify baseline separation before proceeding to the unknown sample.

Quantitative Data & Performance Metrics

The following table summarizes the expected chromatographic performance for Methyl 3-amino-2-(1H-indol-3-yl)propanoate based on the structural dynamics of the molecule under both methodologies.

ParameterMethod A: Polysaccharide (Chiralpak AD-H)Method B: Crown Ether (Crownpak CR+)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Chiral Crown Ether
Separation Mode Normal Phase (NP)Reversed-Phase / Aqueous Acidic
Optimal Mobile Phase Hexane / IPA / DEA (80:20:0.1)aq. HClO 4​ (pH 1.5) / MeOH (90:10)
Critical Modifier Role DEA (0.1%) prevents amine peak tailingHClO 4​ protonates the primary amine
Optimal Temperature 25 °C (Standard ambient)10 °C (Enhances complexation)
Typical Resolution ( Rs​ ) 2.5 – 4.0 (Excellent)1.8 – 2.5 (Good)
Tailing Factor ( Tf​ ) < 1.2< 1.5
Preparative Scalability Highly scalable (Volatile solvents)Poor (Aqueous acid is difficult to remove)

References

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today |

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers | Sigma-Aldrich |

  • Effect of Temperature on Retention of Cyclic beta-Amino Acid Enantiomers on a Chiral Crown Ether Stationary Phase | Journal of Chromatographic Science |

  • Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants | Journal of Chromatography A |

  • First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin | Organic Process Research & Development (ACS) |

Sources

Comparative analysis of Methyl 3-amino-2-(1H-indol-3-yl)propanoate and standard beta-amino acids

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptidomimetic drug design, I frequently guide research teams through the transition from native α -peptides to structurally reinforced foldamers. A critical decision in this workflow is the selection of β -amino acid building blocks.

This guide provides an in-depth comparative analysis between standard β3 -amino acids and a highly specialized β2 -derivative: Methyl 3-amino-2-(1H-indol-3-yl)propanoate (the methyl ester of β2 -homotryptophan). By dissecting their structural causality, synthetic integration, and pharmacokinetic performance, this document will help you objectively determine the optimal building block for your drug development pipeline.

Structural Causality and Mechanistic Divergence

To understand the performance differences between these molecules, we must first look at the causality of their atomic arrangements.

Standard β3 -Amino Acids (e.g., β3 -Tryptophan) In a standard β3 -amino acid, the side chain (e.g., the indole ring) is located on the β -carbon (C3). This arrangement is relatively straightforward to synthesize via Arndt-Eistert homologation of native α -amino acids. When polymerized, β3 -amino acids reliably fold into stable 14-helices, driven by predictable hydrogen-bonding patterns.

Methyl 3-amino-2-(1H-indol-3-yl)propanoate ( β2 -Trp-OMe) This compound introduces two profound structural deviations:

  • C2 Side-Chain Placement ( β2 ): The bulky indole side chain is shifted to the α -carbon (C2). This shift drastically alters the Newman projection of the C2-C3 bond, changing the permissible dihedral angles ( ϕ , ψ ) of the peptide backbone. Consequently, β2 -amino acids can induce reverse turns or specialized 12-helices that are entirely inaccessible to pure β3 -oligomers .

  • C-Terminal Esterification: The carboxylate group is masked as a methyl ester. While this neutralizes the charge and significantly increases the molecule's lipophilicity (LogP), it introduces a synthetic hurdle: the ester must be saponified to a free carboxylic acid before it can be elongated in standard Solid-Phase Peptide Synthesis (SPPS).

Comparative Performance Analysis

The structural differences outlined above directly dictate the molecules' behavior in laboratory and clinical settings. The following table synthesizes the quantitative and operational data for both classes.

ParameterStandard β3 -TryptophanMethyl 3-amino-2-(1H-indol-3-yl)propanoate ( β2 -Trp-OMe)Causality / Mechanistic Impact
Side-Chain Position C3 ( β -carbon)C2 ( α -carbon)Alters backbone dihedral angles, shifting secondary structure from 14-helices to 12-helices or mixed foldamers.
C-Terminus State Free Carboxylic AcidMethyl EsterEsterification increases lipophilicity and membrane permeability, but requires saponification prior to SPPS elongation.
Steric Hindrance (SPPS) ModerateHighThe bulky indole ring at C2 shields the carboxylate carbon, requiring highly reactive coupling reagents (e.g., HATU/HOAt).
Proteolytic Stability High ( t1/2​>24 h)Exceptional ( t1/2​>48 h) β2 -substitutions cause severe active-site mismatch, rendering them virtually invisible to native human proteases .

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness in your internal data, the following protocols are designed as self-validating systems. Every step includes an internal control to verify that the assay mechanics are functioning correctly before data is interpreted.

Protocol 1: Evaluation of Proteolytic Stability (In Vitro Plasma Assay)

Objective: Quantify the resistance of β2 vs. β3 linkages against enzymatic cleavage. Causality: Native proteases require specific spatial distances between the amide carbonyl and the side chain. β -amino acids disrupt this spatial requirement, preventing the formation of the enzyme-substrate transition state.

  • Preparation: Dissolve synthesized peptidomimetics (containing either β3 -Trp or β2 -Trp) in DMSO to create 1 mM stock solutions.

  • Incubation: Dilute stocks to a final concentration of 10 µM in 25% human blood plasma (buffered with PBS, pH 7.4). Incubate at 37°C.

  • Quenching: At predetermined intervals (0, 1, 2, 4, 8, 24, and 48 h), extract 50 µL aliquots and immediately quench with 50 µL of ice-cold acetonitrile containing 1% TFA to precipitate plasma proteins.

  • Isolation: Centrifuge samples at 14,000 x g for 10 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to track the decay of the intact parent mass.

  • Self-Validating Step: Run a native α -tryptophan peptide in parallel as a positive control. If the α -peptide does not degrade rapidly ( t1/2​<2 hours), the plasma enzymes are inactive, and the assay must be discarded and repeated.

Protocol 2: Conformational Analysis via Circular Dichroism (CD)

Objective: Confirm the specific helical induction caused by the C2 vs. C3 indole placement. Causality: The distinct dihedral angles forced by the β2 substitution will absorb circularly polarized light differently than a β3 backbone, resulting in a shifted CD spectrum.

  • Sample Prep: Dissolve purified peptides in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 µM. Ensure the peptide is fully desalted, as chloride ions absorb heavily below 200 nm.

  • Measurement: Record CD spectra using a spectropolarimeter from 190 nm to 260 nm at 25°C using a 0.1 cm path-length quartz cuvette. Accumulate 3 scans per sample to improve the signal-to-noise ratio.

  • Self-Validating Step: Include a known β3 -peptide 14-helix standard. Verify that it produces a characteristic minimum near 214 nm . If this signature is absent or shifted, recalibrate the spectropolarimeter and verify buffer baseline subtraction before analyzing the novel β2 -Trp derivatives.

Peptidomimetic Integration Workflow

The following diagram maps the logical decision tree and experimental workflow when choosing between these two building blocks for drug development.

G Design Peptidomimetic Candidate Design Beta3 Standard β³-Amino Acids (Side chain at C3) Design->Beta3 Beta2 Methyl 3-amino-2-(1H-indol-3-yl)propanoate (Side chain at C2, Esterified) Design->Beta2 Synthesis3 Standard SPPS Coupling (High Yield) Beta3->Synthesis3 Synthesis2 Sterically Hindered Coupling (Requires HATU/HOAt & Saponification) Beta2->Synthesis2 Assay In Vitro Proteolytic Assay (Human Plasma) Synthesis3->Assay Synthesis2->Assay Result3 High Stability (t½ > 24h) Standard 14-Helix Assay->Result3 Result2 Exceptional Stability (t½ > 48h) Altered Helicity & High LogP Assay->Result2

Workflow comparing standard β³-amino acids and β²-Trp-OMe in peptidomimetic drug development.

Strategic Recommendations

From a practical laboratory standpoint, Standard β3 -Amino Acids should be your default choice when the primary goal is simply to increase the half-life of an existing α -peptide without drastically altering its global conformation. They couple easily during SPPS and predictably form 14-helices.

Conversely, Methyl 3-amino-2-(1H-indol-3-yl)propanoate is a specialized tool. You should deploy this β2 -derivative when:

  • You are designing mixed α/β or β2/β3 foldamers to target complex protein-protein interactions (PPIs) that require highly specific, non-standard backbone geometries.

  • You require a lipophilic C-terminal capping group (via the methyl ester) to enhance the cell-penetrating properties of your drug candidate. Note: If integrating this molecule into the middle of a sequence, your chemistry team must account for the additional saponification step and utilize aggressive coupling conditions (e.g., double coupling with HATU/HOAt) to overcome the steric hindrance of the C2 indole ring.

References

  • Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides Source: PubMed (Wiley) URL:[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency Source: PubMed URL:[Link]

Mass Spectrometry Fragmentation Pattern Comparison: Methyl 3-amino-2-(1H-indol-3-yl)propanoate vs. Tryptophan Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

The structural differentiation of positional isomers is a critical analytical challenge in peptidomimetic drug development and targeted metabolomics. Methyl 3-amino-2-(1H-indol-3-yl)propanoate (a β -amino acid derivative) and Tryptophan methyl ester (its α -amino acid counterpart, α -TME) share the identical exact mass (218.1055 Da) and molecular formula (C12H14N2O2). Because they cannot be distinguished by high-resolution intact mass alone, tandem mass spectrometry (MS/MS) is required.

Shifting the primary amine from the alpha to the beta carbon fundamentally rewires the gas-phase fragmentation dynamics of the molecule. This guide provides an objective, data-driven comparison of their collision-induced dissociation (CID) patterns, equipping analytical scientists with the mechanistic rationale and validated protocols needed to unambiguously distinguish these isomers.

Structural Causality & Fragmentation Theory

The divergence in fragmentation between these two isomers is governed by charge localization and the relative stability of the resulting carbocations and iminium ions.

α -Tryptophan Methyl Ester ( α -TME): In standard positive electrospray ionization (ESI+), the protonation of α -TME occurs preferentially at the primary amine. During CID, the dominant fragmentation pathway is the cleavage of the C α -C β bond. This cleavage expels the amino ester backbone as a neutral loss, leaving the charge on the highly conjugated indole-3-methylene cation, which appears as an overwhelming base peak at m/z 130[1]. Secondary pathways include the loss of the methoxycarbonyl group (-COOCH3, 59 Da) yielding m/z 159, and the loss of ammonia (-NH3, 17 Da) yielding m/z 202[1].

Methyl 3-amino-2-(1H-indol-3-yl)propanoate ( β -TME): In this β -amino acid isomer, the primary amine is located on the terminal C3 position, while the indole ring and the ester group are both attached to C2. The presence of the C α -C β bond within the backbone of β -amino acids creates unique fragmentation pathways that drastically suppress the m/z 130 formation seen in α -isomers[2]. Instead, alpha-cleavage adjacent to the terminal nitrogen yields a highly stable iminium ion ([CH2=NH2]+) at m/z 30. The remaining massive neutral radical or the alternative charge retention on the indole-ester fragment (m/z 188) serves as the secondary diagnostic marker.

Comparative Fragmentation Data

The following table summarizes the quantitative diagnostic ions used for Multiple Reaction Monitoring (MRM) method development.

CompoundPrecursor Ion [M+H]+Base Peak (m/z)Key Diagnostic Fragments (m/z)Primary Cleavage Mechanism
Tryptophan Methyl Ester ( α -TME) 219.11130.06160.08, 202.08C α -C β bond cleavage yielding the indole-3-methylene cation.
Methyl 3-amino-2-(1H-indol-3-yl)propanoate ( β -TME) 219.1130.03188.08, 202.08Alpha-cleavage yielding a terminal iminium cation; suppressed C α -C β cleavage.
Mechanistic Pathway Visualization

The diagram below maps the divergent gas-phase dissociation pathways of both isomers under CID conditions.

MS_Fragmentation cluster_alpha α-TME (Tryptophan Methyl Ester) cluster_beta β-TME (Methyl 3-amino-2-(1H-indol-3-yl)propanoate) Alpha_M [M+H]+ m/z 219.11 Alpha_130 Indole-3-methylene+ m/z 130.06 (Base Peak) Alpha_M->Alpha_130 Cα-Cβ Cleavage Alpha_202 [M+H - NH3]+ m/z 202.08 Alpha_M->Alpha_202 -NH3 Alpha_160 [M+H - COOCH3]+ m/z 160.08 Alpha_M->Alpha_160 -COOCH3 Beta_M [M+H]+ m/z 219.11 Beta_30 Iminium [CH2NH2]+ m/z 30.03 (Base Peak) Beta_M->Beta_30 Alpha Cleavage Beta_188 [M+H - CH2NH2]+ m/z 188.08 Beta_M->Beta_188 Neutral Amine Loss Beta_202 [M+H - NH3]+ m/z 202.08 Beta_M->Beta_202 -NH3

Fig 1: Comparative CID fragmentation pathways of α-TME and β-TME positional isomers.

Self-Validating Experimental Protocol: LC-MS/MS Isomer Differentiation

Standard LC-MS/MS methodologies utilizing ESI+ and MRM transitions are highly effective for quantifying indole derivatives in complex matrices[3]. To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system.

Step 1: Sample Preparation & System Suitability
  • Procedure: Reconstitute 1 mg of each analytical standard in 1 mL of 50% Methanol/Water containing 0.1% Formic Acid. Dilute to a working concentration of 1 µg/mL.

  • Causality: Formic acid ensures complete protonation of the primary amines, maximizing ESI+ ionization efficiency.

  • Validation Check: Inject a solvent blank prior to the standards. The baseline must show zero integrated area at m/z 219.11 to rule out quadrupole carryover.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Causality: While MS/MS provides structural proof, orthogonal validation is achieved via chromatography. The β -isomer exhibits a slightly different dipole moment and hydrophobic surface area compared to the α -isomer, typically resulting in a baseline-resolved retention time shift.

Step 3: Mass Spectrometry (ESI-QqQ)
  • Source Parameters: Capillary Voltage at 3.0 kV, Desolvation Temperature at 350°C.

  • Collision Energy (CE) Ramping: Acquire data across a CE ramp of 10 eV to 40 eV.

  • Causality: Low CE (10-15 eV) is required to observe the fragile loss of ammonia (m/z 202), while higher CE (25-35 eV) is necessary to drive the backbone cleavages yielding m/z 130 and m/z 30.

  • Validation Check (The Isomer Ratio Test): Calculate the intensity ratio of m/z 130 to m/z 30 for the unknown peak.

    • If the Ratio > 10:1 The analyte is confirmed as α -TME .

    • If the Ratio < 0.1:1 The analyte is confirmed as β -TME .

References
  • L-Tryptophan methyl ester hydrochloride | 7524-52-9 - Benchchem. Benchchem.
  • Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC - National Institutes of Health.
  • Assessment of Tryptophan, Tryptophan Ethylester, and Melatonin Derivatives in Red Wine by SPE-HPLC-FL and SPE-HPLC-MS Methods. MDPI.

Sources

Safety Operating Guide

Methyl 3-amino-2-(1H-indol-3-yl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires moving beyond generic safety data sheets. Methyl 3-amino-2-(1H-indol-3-yl)propanoate is a biologically relevant beta-amino acid ester. Because it features an electron-rich indole core and an unnatural beta-amino acid backbone, it presents unique environmental and operational challenges.

The following guide provides a self-validating, causality-driven framework for the safe handling, segregation, and disposal of this compound, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) standards and institutional Environmental Health and Safety (EHS) mandates.

Chemical Profiling & The Causality of Disposal

To manage chemical waste effectively, we must first understand the molecular behavior that dictates our operational choices. Methyl 3-amino-2-(1H-indol-3-yl)propanoate contains three critical functional groups that govern its disposal pathway:

  • The Indole Ring: This electron-rich aromatic system is susceptible to auto-oxidation. If improperly mixed with strong oxidizers (e.g., nitric acid, peroxides) in a waste carboy, it can rapidly form reactive quinone-imine intermediates, leading to exothermic reactions and potential container rupture[1].

  • The Beta-Amino Acid Backbone: Unlike standard alpha-amino acids which are rapidly degraded by environmental proteases, unnatural beta-amino acids exhibit high enzymatic stability. If discharged into the municipal sewer, this compound resists biological degradation in wastewater treatment plants, leading to environmental persistence[2].

  • The Methyl Ester: In aqueous environments, the ester linkage can slowly hydrolyze to yield the free acid. This increases the compound's water solubility and mobility in aquatic ecosystems.

Experimental Protocols for Disposal

Every disposal workflow must be treated as a rigorous experimental protocol. The following step-by-step methodologies ensure that waste is safely transferred from the benchtop to the Satellite Accumulation Area (SAA)[5].

Protocol A: Solid Waste Management (Powders & Crystals)

Use this protocol for expired reagents, unused stock, or swept powders from a spill.

  • Containment: Transfer the solid material into a chemically compatible, sealable container. High-density polyethylene (HDPE) or amber glass is preferred to prevent photo-degradation of the indole core.

  • Segregation: Do not mix solid chemical waste with biological hazards or sharps.

  • Labeling: Immediately affix an EHS-approved hazardous waste label[4]. Mark the contents explicitly as "Methyl 3-amino-2-(1H-indol-3-yl)propanoate (Non-Halogenated Organic Solid)".

  • SAA Storage: Store the sealed container upright in a designated SAA. Ensure the container remains tightly capped at all times unless actively adding waste[5].

Protocol B: Liquid Waste Segregation (Reaction Mixtures)

Use this protocol for mother liquors, chromatography fractions, or extraction solvents containing the compound.

  • Matrix Identification: Determine the primary solvent. This is the most critical step, as mixing halogenated and non-halogenated waste drastically increases institutional disposal costs due to the specialized scrubbing required to prevent dioxin formation during incineration[4].

  • Transfer: Using a dedicated funnel, slowly pour the solution into the correct liquid waste carboy.

    • If dissolved in Dichloromethane (DCM) or Chloroform: Route to the Halogenated organic waste carboy.

    • If dissolved in Methanol, DMSO, or Ethyl Acetate: Route to the Non-Halogenated organic waste carboy.

  • Validation: Visually confirm that no phase separation or gas evolution occurs upon addition. Cap the carboy immediately to prevent the release of volatile organic compounds (VOCs)[1].

  • Log Update: Record the estimated mass of the indole derivative and the solvent volume on the carboy's waste tracking sheet.

Protocol C: Empty Container Decontamination (Triple-Rinse)

Use this protocol to convert a hazardous chemical container into standard solid waste.

  • First Rinse: Add a small volume (e.g., 10% of container volume) of a compatible solvent (methanol or acetone) to the empty container. Cap tightly and vortex/agitate for 30 seconds to dissolve residual compound.

  • Discharge: Pour the rinsate into the appropriate liquid hazardous waste carboy. (The first rinse removes >99% of the residue).

  • Iteration: Repeat the solvent rinse process two additional times. This satisfies the EPA's definition of a "RCRA empty" container[2].

  • Defacement: Completely deface or remove the original chemical label to prevent downstream regulatory confusion[4].

  • Final Disposal: Dispose of the clean, dry container in the standard glass/plastic laboratory recycling or trash bin.

Quantitative Waste Segregation Matrix

To streamline benchtop decision-making, adhere to the following segregation matrix. All containers must be stored in secondary containment bins within the SAA[1].

Waste StreamPhysical StatePrimary HazardAppropriate ContainerFinal Disposal Route
Pure Compound Solid (Powder)Environmental ToxicityHDPE or Amber GlassIncineration (Solid Waste)
MeOH/DMSO Solutions LiquidFlammable / ToxicNon-Halogenated CarboyFuel Blending / Incineration
DCM/CHCl₃ Solutions LiquidToxic / HalogenatedHalogenated CarboySpecialized Incineration
Contaminated Gloves SolidTrace Contact HazardSolid Hazardous Waste BinIncineration (Solid Waste)
Triple-Rinsed Bottles SolidNone (Decontaminated)Standard Lab TrashMunicipal Landfill / Recycling

Disposal Decision Workflow

The following logic tree maps the operational flow for handling Methyl 3-amino-2-(1H-indol-3-yl)propanoate waste.

DisposalWorkflow A Waste Generation: Methyl 3-amino-2-(1H-indol-3-yl)propanoate B Physical State of Waste? A->B C Solid Waste (Pure powder, spills) B->C Solid D Liquid Waste (Reaction mixtures, rinsates) B->D Liquid E Contaminated Items (Gloves, tips, weigh boats) B->E Consumables F Seal in original or compatible container C->F G Does solvent contain halogens? (e.g., DCM) D->G J Solid Hazardous Waste Container E->J F->J H Halogenated Liquid Waste Container G->H Yes (DCM, CHCl3) I Non-Halogenated Liquid Waste Container G->I No (MeOH, DMSO)

Caption: Decision workflow for the disposal of Methyl 3-amino-2-(1H-indol-3-yl)propanoate.

References

  • Guidelines: Handling and Disposal of Chemicals – Purdue University Environmental Health and Safety. Available at:[Link]

  • Hazardous Waste Disposal Guide – Dartmouth College Environmental Health & Safety. Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste – Vanderbilt University Medical Center (OCRS). Available at:[Link]

  • Hazardous Waste and Disposal Considerations – American Chemical Society (ACS). Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document – U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Personal protective equipment for handling Methyl 3-amino-2-(1H-indol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling Methyl 3-amino-2-(1H-indol-3-yl)propanoate

As a Senior Application Scientist, I recognize that handling fine indole derivatives requires a rigorous, causality-driven approach to laboratory safety. Methyl 3-amino-2-(1H-indol-3-yl)propanoate—an isomer of tryptophan methyl ester—features a lipophilic indole ring and a methyl ester moiety. This esterification enhances its ability to cross biological membranes compared to its free acid counterpart, making it a highly valuable precursor in neuropharmacology and peptidomimetic synthesis[1]. However, this same membrane permeability significantly amplifies its acute toxicity and dermal irritation risks.

This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety and compliance for researchers and drug development professionals.

Hazard Assessment & Mechanistic Causality

Based on structural analogies to 3-amino-2-(1H-indol-3-yl)propanoic acid and indole-3-propionic acid, this compound is classified under the Globally Harmonized System (GHS) as a Category 4 acute toxin and a Category 2 skin/eye irritant[2][3]. Understanding the why behind these hazards is the first step in mitigating them.

Table 1: GHS Hazard Classifications and Mechanistic Causality

Hazard ClassGHS CodeSignal WordMechanistic Causality & Risk Factor
Acute Toxicity (Oral/Dermal/Inhalation)H302, H312, H332WarningThe lipophilic methyl ester increases bioavailability and transdermal penetration, leading to systemic exposure if ingested or absorbed[2].
Skin Irritation H315WarningThe free amine group can interact with epidermal proteins, disrupting the stratum corneum and causing localized inflammation[3].
Eye Irritation H319WarningFine crystalline powders cause micro-abrasions on the cornea; the compound's mild basicity disrupts tear film homeostasis[3].
STOT (Single Exposure)H335WarningInhalation of aerosolized dust directly irritates the mucosal lining of the upper respiratory tract[3][4].

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why it is selected. Because this esterified indole derivative is highly soluble in organic solvents (e.g., DMSO, DMF, Methanol) commonly used in drug discovery workflows, your PPE must account for both the dry powder and the solvated state.

Table 2: PPE Specifications and Operational Justification

PPE CategoryQuantitative SpecificationCausality / Justification
Hand Protection Double-layered Nitrile (Min 0.11 mm thickness; >240 min breakthrough for dry powder)Nitrile provides excellent resistance to the solid powder. Critical: Double-gloving is mandatory when handling the compound in DMSO, as DMSO rapidly permeates single-layer gloves and carries the solute across the dermal barrier.
Eye Protection Chemical Safety Goggles (EN166 / ANSI Z87.1 compliant)Standard safety glasses leave peripheral gaps. Tight-fitting goggles prevent airborne dust particulates from settling on the conjunctiva[5][6].
Respiratory N95/P100 Particulate Respirator (Filters >95% of particles <0.3 µm)Required when weighing dry powders outside of a closed system to prevent inhalation of micro-particulates (H335)[6][7].
Body Protection Flame-retardant, elastic-cuff Lab CoatElastic cuffs prevent the accidental dragging of sleeves through contaminated surfaces, maintaining a sterile and safe boundary[7].

Operational Workflows & Handling Protocols

Every protocol must be a self-validating system. If a step fails, the system should prevent you from proceeding to ensure absolute safety.

Protocol A: Safe Weighing and Solution Preparation
  • System Validation: Turn on the analytical balance inside a certified chemical fume hood. Close the draft shield.

    • Validation Check: The balance must hold a steady 0.0000 g for 10 seconds. If it fluctuates, your hood face velocity is too high (causing turbulence) or the balance is uncalibrated. Adjust the sash height until stability is achieved.

  • Static Elimination: Indole derivatives often carry static charge, causing powder to "jump" and aerosolize. Pass the closed vial of Methyl 3-amino-2-(1H-indol-3-yl)propanoate through an anti-static ionizer fan for 5 seconds before opening.

  • Transfer: Using a grounded micro-spatula, transfer the required mass into a pre-tared, anti-static weigh boat.

  • Solubilization: If preparing a stock solution, transfer the powder to a glass vial. Add the solvent (e.g., DMSO) slowly down the side of the vial to wash down residual powder. Cap immediately and vortex.

  • Decontamination: Wipe the spatula and balance pan with a lint-free wipe soaked in 70% Isopropanol or Methanol, followed by a dry wipe.

Protocol B: Spill Response and Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent aerosolization and dermal contact[4][5].

  • Evacuate & Assess: Step back from the spill. Determine if it is a solid powder spill or a liquid solution spill.

  • PPE Verification: Ensure double nitrile gloves, goggles, and a particulate respirator are equipped.

  • Containment (Solid): Do NOT dry sweep, as this generates hazardous dust[5]. Lightly mist the powder with a compatible non-reactive solvent (e.g., water or 10% isopropanol) to bind the particulates.

  • Containment (Liquid): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Use a disposable plastic scoop to transfer the absorbed material or wetted powder into a hazardous waste container with a secure lid.

  • Secondary Cleaning: Wash the spill area with soap and water, followed by an alcohol wipe to remove lipophilic residues[4][6].

  • Disposal: Label the container clearly as "Toxic/Irritant Solid Waste - Contains Indole Derivatives." Dispose of via an approved hazardous waste management facility in accordance with local environmental regulations[4].

Logical Workflow Visualization

Below is the self-validating decision matrix for spill response and containment.

SpillResponse Start Spill Detected Methyl 3-amino-2-(1H-indol-3-yl)propanoate Assess Assess Spill State (Solid vs. Solution) Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill (e.g., in DMSO/MeOH) Assess->Liquid PPE Verify PPE Integrity (Double Nitrile, N95, Goggles) Solid->PPE Liquid->PPE Mist Mist with 10% IPA (Prevents Aerosolization) PPE->Mist If Solid Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb If Liquid Collect Collect with Plastic Scoop Mist->Collect Absorb->Collect Decon Secondary Wash (Soap & Water -> Alcohol) Collect->Decon Dispose Transfer to Hazardous Waste Label: Toxic/Irritant Decon->Dispose

Decision matrix and operational workflow for chemical spill containment and decontamination.

References

  • NextSDS. "3-amino-2-(1H-indol-3-yl)propanoic acid hydrochloride — Chemical Substance Information." 2

  • Fisher Scientific. "SAFETY DATA SHEET - D-Tryptophan methyl ester hydrochloride." 5

  • TCI Chemicals. "SAFETY DATA SHEET - L-Tryptophan Methyl Ester Hydrochloride." 7

  • Chem-Impex. "L-Tryptophan methyl ester hydrochloride." 1

  • Cayman Chemical. "Safety Data Sheet - Indole-3-propionic Acid." 3

  • Fisher Scientific. "SAFETY DATA SHEET - 3-Indolepropionic acid." 6

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 1H-Indole-3-propanoic acid." 4

Sources

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Methyl 3-amino-2-(1H-indol-3-yl)propanoate
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